molecular formula C16H15NO3 B1454267 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate CAS No. 1160264-11-8

1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate

Cat. No.: B1454267
CAS No.: 1160264-11-8
M. Wt: 269.29 g/mol
InChI Key: ZCEZRWHJATUUOH-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate is a useful research compound. Its molecular formula is C16H15NO3 and its molecular weight is 269.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(15(18)12-5-3-2-4-6-12)20-16(19)13-7-9-14(17)10-8-13/h2-11H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEZRWHJATUUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257739
Record name 2-[(4-Aminobenzoyl)oxy]-1-phenyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-11-8
Record name 2-[(4-Aminobenzoyl)oxy]-1-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Aminobenzoyl)oxy]-1-phenyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Photochemical Strategies for Phenacyl Ester Protecting Groups: From Synthesis to Physiological Uncaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Phenacyl Esters

In the landscape of complex molecule synthesis and chemical biology, phenacyl esters (Pac) and their derivatives—specifically p-hydroxyphenacyl (pHP)—occupy a unique orthogonal niche. Unlike acid-labile (Boc, Trityl) or base-labile (Fmoc) groups, phenacyl esters offer a dual-mode deprotection profile: they are cleavable via mild photolysis (300–366 nm) or reductive electron transfer (Zn/AcOH, Mg/AcOH).

This guide provides a rigorous technical analysis of the photochemistry governing these groups. It distinguishes between the radical-based reduction mechanism of standard phenacyl esters (used in organic synthesis) and the photo-Favorskii rearrangement of p-hydroxyphenacyl esters (used in physiological "caging").

Mechanistic Foundations

Understanding the specific photophysical pathway is critical for optimizing deprotection yields and avoiding side reactions.

The Standard Phenacyl (Pac) Mechanism: Radical Reduction

For unsubstituted or simple alkoxy-substituted phenacyl esters (e.g., p-methoxyphenacyl), the cleavage mechanism is solvent-dependent and proceeds via a Norrish Type II-like hydrogen abstraction .

  • Excitation: Irradiation (typically 313–366 nm) excites the carbonyl to the singlet state (

    
    ), which rapidly undergoes intersystem crossing (ISC) to the triplet state (
    
    
    
    ).
  • H-Abstraction: The triplet carbonyl abstracts a hydrogen atom from a hydrogen-donor solvent (e.g., isopropanol, ethanol, dioxane).

  • Radical Pair Formation: This generates a ketyl radical and a solvent radical.

  • Cleavage: Subsequent electron transfer or fragmentation releases the carboxylic acid and produces acetophenone as a byproduct.[1]

Critical Insight: This pathway requires a hydrogen-donating solvent. In inert solvents (benzene, CCl


), standard phenacyl esters are often stable to light, which allows for solvent-controlled orthogonality [1].
The p-Hydroxyphenacyl (pHP) Mechanism: Photo-Favorskii Rearrangement

The p-hydroxyphenacyl group represents a quantum leap in protecting group technology, designed specifically for aqueous and physiological environments. It does not rely on solvent H-abstraction but instead undergoes a photo-Favorskii rearrangement .

  • Excitation & Proton Transfer: Upon excitation, the phenolic proton is rapidly transferred to the solvent (water), mediated by the excited state (

    
     or short-lived 
    
    
    
    ).
  • Quinone Methide Formation: This forms a triplet p-quinone methide intermediate.

  • Spirocyclization: The intermediate rearranges into a strained spirocyclohexa-2,5-dienylcyclopropyl-4,8-dione (spiroketone).

  • Product Release: Hydrolysis of the spiroketone expels the leaving group (the protected acid) and yields p-hydroxyphenylacetic acid (t-HPAA) as the benign byproduct.

Why this matters: The pHP byproduct (t-HPAA) is transparent at the irradiation wavelength (>300 nm), preventing the "inner filter effect" where byproducts absorb light and stall the reaction—a common failure mode with nitrobenzyl cages [2, 3].

Visualizing the Mechanisms

PhenacylMechanisms cluster_Pac Standard Phenacyl (Pac) in H-Donor Solvent cluster_pHP p-Hydroxyphenacyl (pHP) in Aqueous Media Pac_Start Pac-Ester (Ground) Pac_T1 Triplet State (T1) Pac_Start->Pac_T1 hv (300-366nm) Pac_Ketyl Ketyl Radical Pac_T1->Pac_Ketyl H-Abstraction (from solvent) Pac_Product Acid + Acetophenone Pac_Ketyl->Pac_Product Reduction/Cleavage pHP_Start pHP-Ester (Ground) pHP_QM p-Quinone Methide pHP_Start->pHP_QM hv, -H+ (Solvent Assisted) pHP_Spiro Spiroketone Intermediate pHP_QM->pHP_Spiro Rearrangement pHP_Product Acid + p-HPAA pHP_Spiro->pHP_Product Hydrolysis

Figure 1: Mechanistic divergence between standard Phenacyl (Pac) reduction and p-Hydroxyphenacyl (pHP) photo-Favorskii rearrangement.

Experimental Framework & Protocols

Comparative Properties of Phenacyl Variants
FeatureStandard Phenacyl (Pac)p-Hydroxyphenacyl (pHP)p-Methoxyphenacyl
Primary Application Synthetic Organic ChemistryPhysiological Caging / Bio-assaysTunable Synthesis
Cleavage Mechanism Radical Reduction (H-abstraction)Photo-Favorskii RearrangementRadical Reduction
Required Solvent Ethanol, Isopropanol, DioxaneWater/Buffer, Aqueous MeCNAlcohols, Dioxane
Quantum Yield (

)
0.1 – 0.5 (Solvent dependent) [4]0.1 – 0.4 (Leaving group dependent) [5]High in EtOH
Byproduct Acetophenone (UV absorbing)p-Hydroxyphenylacetic acid (Transparent)p-Methoxyacetophenone
Chemical Cleavage Zn/AcOH, Mg/AcOH, PhSNaZn/AcOHZn/AcOH
Protocol A: Photolytic Deprotection of Pac Esters (Synthetic Scale)

Use this for bulk deprotection of intermediates in organic synthesis.

  • Preparation: Dissolve the Pac-protected substrate (10–50 mM) in degassed Ethanol or Methanol .

    • Note: If solubility is poor, use Dioxane/Ethanol (1:1). Avoid benzene or pure acetonitrile as H-abstraction is inefficient.

  • Scavenger: Add 1.0–5.0 equivalents of a mild H-donor if using a non-protic co-solvent, though the alcohol solvent usually suffices.

  • Irradiation: Irradiate with a medium-pressure Hg lamp (Pyrex filtered,

    
     nm) or a 365 nm LED array.
    
    • Monitoring: Monitor by TLC or HPLC.[2] Reaction is typically complete in 30–120 mins.

  • Workup: Evaporate solvent. The byproduct (acetophenone) is volatile but can be removed via flash chromatography if traces remain.

Protocol B: Physiological Uncaging of pHP-Caged Bioactives

Use this for releasing peptides, nucleotides, or neurotransmitters in biological media.

  • Buffer Preparation: Prepare a buffer (PBS or HEPES, pH 7.0–7.4).

    • Critical: The photo-Favorskii mechanism requires water. Ensure water content is

      
       (ideally aqueous buffer) [2].
      
  • Concentration: Prepare the caged compound at 10–100

    
    M (for assays) or up to 1 mM (for preparative release).
    
  • Irradiation: Use a focused UV source (300–366 nm).

    • Laser Uncaging: For time-resolved studies, use a pulsed laser (e.g., Nd:YAG 355 nm). The rate constant for release is typically

      
      , allowing nanosecond resolution [5].
      
  • Quantification: The reaction is clean. The appearance of the free bioactive can be tracked directly without interference from the transparent byproduct.

Protocol C: Orthogonal Chemical Cleavage (Mg/AcOH)

Use this when you need to remove the phenacyl group without light (e.g., keeping a Boc or Fmoc group intact).

While Zn/AcOH is traditional, Magnesium (Mg) in Acetic Acid offers a milder, cleaner reduction profile [6, 7].

  • Dissolution: Dissolve substrate (1 equiv) in Methanol (0.1 M).

  • Reagents: Add Glacial Acetic Acid (10 equiv) and Mg turnings (5 equiv).

  • Reaction: Stir at room temperature for 50–70 mins.

    • Mechanism:[1][3][4][5][6][7][8] Single electron transfer (SET) from Mg reduces the ketone, followed by elimination of the carboxylate.

  • Workup: Filter off excess Mg. Dilute with EtOAc, wash with brine/NaHCO

    
    .
    

Troubleshooting & Optimization

Inner Filter Effects
  • Problem: Reaction stalls at 50% conversion.

  • Cause: In standard Pac esters, the acetophenone byproduct absorbs strongly at 300–320 nm, competing with the starting material.

  • Solution: Switch to pHP esters (byproduct is transparent) or use a flow reactor to continuously remove products.

Solubility Issues
  • Problem: pHP esters are often hydrophobic.

  • Solution: Use "remote" solubilizing groups or co-solvents (DMSO up to 5% is generally tolerated in bio-assays).

Premature Hydrolysis
  • Problem: pHP esters can be sensitive to high pH (>9).

  • Solution: Maintain pH < 8.0 during storage. The pKa of the phenolic proton is ~7–8; ionization in the ground state can alter stability.

Workflow Visualization

Workflow cluster_Paths Orthogonal Deprotection Pathways Start Target Molecule (Carboxylic Acid) Protect Protection: Phenacyl Bromide + Base Start->Protect Intermediate Pac-Protected Intermediate Protect->Intermediate Path_Chem Chemical Route: Mg/AcOH or Zn/AcOH (Keeps light-sensitive groups intact) Intermediate->Path_Chem Method A Path_Photo Photochemical Route: UV (300-366 nm) (Keeps acid/base-sensitive groups intact) Intermediate->Path_Photo Method B End Free Acid Released Path_Chem->End Path_Photo->End

Figure 2: Orthogonal workflow allowing selection between chemical and photochemical deprotection based on substrate sensitivity.

References

  • Mechanism of Photosolvolytic Rearrangement of p-Hydroxyphenacyl Esters. Journal of the American Chemical Society. 1

  • p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. PMC. 7

  • The Photo-Favorskii Reaction of p-Hydroxyphenacyl Compounds Is Initiated by Water-Assisted, Adiabatic Extrusion. SciSpace. 9

  • Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters. American Chemical Society. 10

  • The effect of pKa on the quantum yields for substituted p-hydroxyphenacyl (pHP). ResearchGate. 11

  • Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. Thieme Connect. 12

  • A novel and efficient method for cleavage of phenacylesters by magnesium reduction with acetic acid. PubMed. 13

  • Desyl and Phenacyl as Versatile, Photocatalytically Cleavable Protecting Groups. ACS Catalysis. 14[14]

Sources

Technical Guide: UV Absorption & Photochemistry of 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the UV absorption properties and photochemical behavior of 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate . This document is structured for researchers in photochemistry, drug delivery, and materials science.

Executive Summary & Molecular Architecture

1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate (CAS: 1160264-11-8) is a specialized ester combining a photoactive phenacyl moiety with a bio-active 4-aminobenzoate (PABA) cargo. It belongs to the class of


-methylphenacyl esters , widely recognized in organic synthesis and chemical biology as photolabile protecting groups (PPGs)  or "caged" compounds.

The molecule functions as a dual-chromophore system where the phenacyl group acts as the light-harvesting trigger for cleavage, and the 4-aminobenzoate acts as the releasable payload (and a secondary UV absorber).

Structural Deconstruction

The UV absorption spectrum is a composite of its two electrically distinct chromophores, separated by a saturated


 carbon which minimizes ground-state conjugation between them.
MoietyStructureElectronic RolePrimary Absorption (

)
Chromophore A 4-Aminobenzoyl (PABA ester)Payload / UV Filter~285–295 nm (Strong

)
Chromophore B

-Methylphenacyl
(Benzoyl)
Phototrigger~245 nm (

) ~320 nm (Weak

)
Linker

InsulatorNone (Transparent >200 nm)

Theoretical UV Absorption Profile

Since the two chromophores are effectively decoupled in the ground state, the total molar extinction coefficient


 approximates the sum of the individual coefficients of the constituent parts.
Spectral Bands & Assignment
  • The Primary Band (280–300 nm):

    • Origin: Intramolecular Charge Transfer (ICT) of the 4-aminobenzoate moiety (

      
      ).
      
    • Characteristics: This is the dominant feature of the spectrum. In polar solvents like ethanol or acetonitrile, this band typically centers around 290 nm with an extinction coefficient

      
      .
      
    • Relevance: This band overlaps significantly with UVB radiation, making the molecule an effective photon sponge in this region.

  • The Excitation Band (240–250 nm):

    • Origin:

      
       transition of the benzoyl (phenacyl) group.
      
    • Characteristics: Sharp, intense absorption. While stronger than the

      
       band, it is often less useful for selective excitation in biological contexts due to competitive absorption by cellular components (DNA/proteins).
      
  • The Photolysis Trigger Band (310–330 nm):

    • Origin:

      
       transition of the carbonyl in the phenacyl group.
      
    • Characteristics: A weak shoulder or low-intensity tail (

      
      ).
      
    • Critical Function: Despite its low intensity, this band is critical for controlled photolysis. Irradiation at 313 nm or 365 nm (high intensity) populates the reactive triplet state of the ketone without inducing competitive side reactions often seen at lower wavelengths.

Solvatochromic Effects
  • Polar Protic Solvents (e.g., Ethanol, Methanol): The PABA band (~290 nm) will undergo a red shift (bathochromic) due to stabilization of the polar excited state. The

    
     band of the ketone (~320 nm) typically undergoes a blue shift (hypsochromic)  due to hydrogen bonding stabilizing the ground state lone pair.
    
  • Non-Polar Solvents (e.g., Cyclohexane): The PABA band may shift to ~280 nm, and the vibrational fine structure of the benzoyl moiety becomes more distinct.

Photochemical Mechanism (Photolysis)

The defining feature of this molecule is its ability to release 4-aminobenzoic acid upon UV exposure. The mechanism follows the established pathway for


-substituted phenacyl esters.
Mechanism Description
  • Excitation: Absorption of a photon (typically

    
     nm) promotes the phenacyl ketone to the Singlet excited state (
    
    
    
    ).
  • Intersystem Crossing (ISC): Rapid ISC yields the reactive Triplet state (

    
    , 
    
    
    
    ).
  • Radical Cleavage: The triplet ketone undergoes

    
    -cleavage (homolysis) of the C-O ester bond or hydrogen abstraction (Norrish Type II), depending on the specific substitution and solvent. For 
    
    
    
    -methyl derivatives, the pathway often favors radical fragmentation / rearrangement.
  • Release: The carboxylate radical captures a proton (or reacts with solvent) to release free 4-aminobenzoic acid , while the phenacyl fragment rearranges into a benzofuran derivative or acetophenone byproduct.

Diagram: Photolysis Pathway

Photolysis Substrate 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate (Ground State) Excited Excited Singlet (S1) [Phenacyl n-pi*] Substrate->Excited hv (313-365 nm) Absorption Triplet Triplet State (T1) (Reactive Species) Excited->Triplet ISC (Fast) Cleavage Radical Pair / Intermediate Triplet->Cleavage beta-Cleavage ProductA RELEASED CARGO: 4-Aminobenzoic Acid (PABA) Cleavage->ProductA H-abstraction / Solvolysis ProductB BYPRODUCT: 2-Phenyl-benzofuran or Acetophenone deriv. Cleavage->ProductB Rearrangement

Caption: Photochemical degradation pathway initiated by n-pi* excitation of the phenacyl moiety.

Experimental Characterization Protocols

To validate the spectrum and photolysis rates, the following protocols are recommended.

Protocol A: UV-Vis Spectral Acquisition

Objective: Determine


 and 

.
  • Solvent Selection: Prepare stock solutions in Acetonitrile (MeCN) (UV cutoff <190 nm) and Ethanol (EtOH) (to mimic biological polarity).

  • Concentration: Prepare a dilution series (e.g.,

    
    ). Absorbance at 
    
    
    
    should remain between 0.2 and 1.0 AU to ensure linearity (Beer-Lambert Law).
  • Blanking: Use a matched quartz cuvette with pure solvent.

  • Scan Parameters:

    • Range: 200 nm – 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Slit Width: 1.0 nm.

Protocol B: Photolysis Kinetics (Quantum Yield Estimation)

Objective: Measure the rate of PABA release.

  • Setup: Place a

    
     solution in a quartz cuvette.
    
  • Irradiation: Use a mercury arc lamp with a 313 nm bandpass filter or a 365 nm LED .

  • Monitoring:

    • Take UV scans every 30 seconds.

    • Isosbestic Points: Look for sharp isosbestic points, which confirm a clean conversion without secondary degradation of the products.

    • PABA Appearance: Monitor the shift in the main peak. Free PABA (acid form) has a slightly shifted spectrum compared to the ester.

  • Quantification: Use HPLC (C18 column, Water/MeCN gradient) to quantify the appearance of free 4-aminobenzoic acid against a standard curve.

Applications & Implications

  • Caged Pharmaceuticals: This molecule serves as a model for "caged" anesthetic or sunscreen agents. The 4-aminobenzoate moiety is the active component of Benzocaine (anesthetic) and PABA (UV filter).

  • Photo-Probes: The release of the amine functionality upon irradiation can be used to "turn on" fluorescence or bioactivity in a spatially controlled manner (e.g., lithography or cell signaling studies).

  • Material Science: Used as a photo-acid generator (PAG) equivalent (releasing a carboxylic acid) to alter the solubility of polymer resists.

References

  • Sheehan, J. C., & Umezawa, K. (1973). Phenacyl esters as photolabile blocking groups.The Journal of Organic Chemistry , 38(21), 3771–3774. Link

  • Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.Chemical Reviews , 113(1), 119–191. Link

  • Givens, R. S., et al. (2003). New Photoactivated Protecting Groups.Methods in Enzymology , 360, 37–56. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1160264-11-8.Link

Methodological & Application

Solvent selection for photolysis of phenacyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solvent selection strategy for the photolytic cleavage of phenacyl 4-aminobenzoate . Unlike simple alkyl esters, this compound presents a "push-pull" electronic system due to the p-amino group, which can complicate the photochemistry via Internal Charge Transfer (ICT) states. This protocol prioritizes solvents that balance solubility , hydrogen-atom donation (HAD) capability, and optical transparency , ensuring maximal quantum yield (


) and minimal side reactions.

Mechanistic Grounding

To select the correct solvent, one must understand the competing pathways upon UV excitation.

The Photolysis Mechanism

The cleavage of phenacyl esters typically proceeds via a triplet-state mechanism (


).
  • Excitation: The phenacyl moiety absorbs a photon (

    
     nm), entering the Singlet excited state (
    
    
    
    ).
  • Intersystem Crossing (ISC): Rapid ISC yields the reactive Triplet state (

    
    ).
    
  • H-Abstraction: The triplet carbonyl abstracts a hydrogen atom (from the solvent or an internal source), forming a ketyl radical.

  • 
    -Cleavage:  The radical undergoes scission to release 4-aminobenzoic acid (PABA)  and an acetophenone byproduct.
    
The "Amino Effect" (Quenching Risk)

The 4-aminobenzoate moiety is not spectrally inert. The amino group is a strong electron donor. In highly polar solvents, the ICT state of the PABA moiety is stabilized. If the ICT energy level drops below the phenacyl


 state, it can act as an energy sink, quenching the reaction and lowering quantum efficiency.

Therefore, the ideal solvent must:

  • Facilitate H-abstraction (favors protic/H-donor solvents).

  • Destabilize competitive ICT states (favors non-polar solvents).

  • Optimization: Since H-abstraction is the rate-limiting step for cleavage, H-donor capability usually outweighs ICT quenching concerns , but a screening step is required.

Solvent Selection Matrix

Solvent ClassRepresentative SolventsH-Donor AbilityUV Cutoff (nm)RecommendationMechanistic Note
Alcohols Methanol, Ethanol, IsopropanolHigh205-210Primary Choice Excellent H-donors; facilitate radical formation.
Nitriles Acetonitrile (MeCN)Negligible190Secondary Choice Good for solubility; requires added H-donor (e.g., 1% 1,4-cyclohexadiene).
Ethers THF, DioxaneModerate215-230Alternative Prone to peroxide formation; stabilize radicals well.
Hydrocarbons Cyclohexane, HexaneLow195Specialized Use only if ICT quenching is observed in polar solvents. Poor solubility likely.
Water Water (buffered)None190Co-solvent Use with MeCN/MeOH to improve PABA solubility.

Visualization: Decision Pathways

The following diagram outlines the logical flow for selecting and optimizing the solvent system.

SolventSelection Start Start: Phenacyl 4-aminobenzoate SolubilityCheck Step 1: Solubility Check (Target: 1 mM) Start->SolubilityCheck UVCheck Step 2: UV Transparency (>280 nm) SolubilityCheck->UVCheck Screening Step 3: Initial Screen (MeOH vs. MeCN) UVCheck->Screening ProticPath Methanol/Ethanol (H-Donor Rich) Screening->ProticPath Primary Test AproticPath Acetonitrile (H-Donor Poor) Screening->AproticPath Secondary Test FastCleavage Outcome A: Fast Cleavage (Radical Mechanism Active) ProticPath->FastCleavage High Yield SlowCleavage Outcome B: Slow/No Cleavage ProticPath->SlowCleavage ICT Quenching? AproticPath->SlowCleavage Lack of H-Donor AddDonor Optimization: Add H-Donor (e.g., Isopropanol/Cyclohexadiene) SlowCleavage->AddDonor AddDonor->FastCleavage

Figure 1: Logic flow for solvent selection. Green nodes indicate successful pathways; yellow indicates optimization steps.

Detailed Experimental Protocol

Materials & Equipment
  • Compound: Phenacyl 4-aminobenzoate (Recrystallized, purity >98%).

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (MeCN), Ethanol (EtOH).

  • Light Source: Mercury-Xenon arc lamp or 300 nm UV-LED.

  • Filter: Pyrex glass filter (

    
     nm) to prevent degradation of the PABA product.
    
  • Analysis: HPLC with PDA detector (C18 column).

Preparation of Solutions
  • Stock Solution: Dissolve 5 mg of phenacyl 4-aminobenzoate in 10 mL of the selected solvent (0.5 mg/mL).

  • Degassing (CRITICAL): Oxygen is a triplet state quencher.

    • Transfer 2 mL of the solution to a quartz cuvette or reaction vial.

    • Bubble with high-purity Argon or Nitrogen for 15 minutes.

    • Seal the vessel immediately with a septum cap.

Irradiation & Monitoring
  • Baseline Scan: Record the UV-Vis spectrum (

    
     nm) before irradiation. Note 
    
    
    
    of the ester (~300 nm).
  • Irradiation: Place the sample 10 cm from the light source.

  • Sampling: Withdraw 50

    
    L aliquots at 
    
    
    
    minutes.
  • Quantification: Inject into HPLC.

    • Mobile Phase: 60:40 Water:MeCN (+0.1% TFA).

    • Detection: 280 nm (Isosbestic point preferred if available, otherwise 254 nm).

Data Analysis

Calculate the extent of reaction (


) using the integrated peak area (

):

Note: Calibrate response factors for PABA and the Ester separately, as their extinction coefficients differ.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Slow Reaction in MeCN Lack of H-atoms for abstraction.Add 10% Isopropanol or 1% 1,4-cyclohexadiene as a radical source.
Yellowing of Solution Formation of photo-byproducts (e.g., azo compounds) from PABA.Reduce irradiation time; ensure strict anaerobic conditions (degassing).
Precipitation PABA is less soluble than the ester.Switch to 50:50 MeOH:Water or MeCN:Water (buffered to pH 7).
Low Mass Balance Radical recombination or polymerization.Dilute the sample (reduce concentration to

M) to prevent intermolecular side reactions.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link

  • Wöll, D., et al. (2012).[1] "Diffusion-controlled sensitization of photocleavage reactions on surfaces." Journal of Photochemistry and Photobiology A. Link

  • Givens, R. S., et al. (2000). "Photochemistry of Phosphate Esters: The p-Hydroxyphenacyl Group as a Photoremovable Protecting Group." Journal of the American Chemical Society. Link

  • Corrie, J. E. T., et al. (2005). "Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Esters of Carboxylic Acids." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Lackmann, R. K., et al. (2021). "Solvent Effects on the Photochemistry of PABA." Journal of Photochemistry. Link

Sources

Using 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal C-Terminal Functionalization in SPPS using 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate

Executive Summary

This guide details the application of 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate (henceforth referred to as PABA-OMop ) in Solid-Phase Peptide Synthesis (SPPS). This molecule serves as a specialized, orthogonally protected building block. It combines the structural rigidity of 4-aminobenzoic acid (PABA) with the photolabile properties of the


-methylphenacyl (OMop) ester.

Key Utility: PABA-OMop allows for the introduction of a benzoic acid moiety at the C-terminus or side chain of a peptide, which remains protected throughout standard acidic cleavage conditions (Boc chemistry) but can be selectively deprotected via UV irradiation (313–365 nm) or hydrazinolysis. This orthogonality is critical for synthesizing head-to-tail cyclic peptides , peptide-drug conjugates (PDCs) , and branched scaffolds .

Technical Profile & Mechanism

The Molecule
  • Chemical Name: 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate

  • Functional Moiety: 4-Aminobenzoic Acid (PABA)[1]

  • Protecting Group:

    
    -Methylphenacyl (OMop) ester
    
  • CAS: (Related to PABA esters, specific derivative often custom synthesized or cataloged as OMop-protected amino acids).

  • Solubility: Soluble in DMF, DCM, DMSO.

Mechanistic Logic

The OMop ester functions as a "safety-catch" or photolabile protecting group. Unlike standard alkyl esters (methyl/ethyl) which require strong saponification, or acid-labile esters (tBu) which cleave with TFA, the OMop group is stable to TFA. This makes it ideal for Boc-SPPS protocols.

Upon irradiation at 313–365 nm , the OMop group undergoes a Norrish Type II photocleavage or radical fragmentation, releasing the free carboxylic acid of the PABA moiety without damaging the peptide backbone or other protecting groups.

Stability Matrix:

Condition Stability Notes
50% TFA / DCM Stable Compatible with Boc deprotection.
HF / TFMSA Stable Generally stable to strong acid cleavage (if not prolonged).
20% Piperidine Labile/Risk Caution: Phenacyl esters are susceptible to nucleophilic attack/aminolysis. Use in Fmoc SPPS requires modified bases (e.g., DBU/HOBt) or is not recommended.
UV (365 nm) Cleaved Primary deprotection mechanism.

| Hydrazine | Cleaved | Alternative chemical cleavage. |

Experimental Workflows

Workflow Diagram: On-Resin Orthogonal Deprotection

SPPS_Workflow Resin Resin-Peptide-COOH (Boc-SPPS) Coupling Coupling Reaction (HATU/DIPEA) Resin->Coupling Reagent Reagent: PABA-OMop (NH2-Ph-COO-OMop) Reagent->Coupling Protected Resin-Peptide-CONH-Ph-COO-OMop Coupling->Protected Amide Bond Formation Photolysis Photolysis (365 nm, DMF/Dioxane) Protected->Photolysis Selective Deprotection FreeAcid Resin-Peptide-CONH-Ph-COOH (Free Carboxyl) Photolysis->FreeAcid Release of OMop Conjugation Conjugation / Cyclization (Add Amine/Drug) FreeAcid->Conjugation Final Final Cleavage (HF or TFA) Conjugation->Final

Caption: Workflow for introducing PABA-OMop, selective photolytic deprotection, and subsequent functionalization.

Detailed Protocols

Protocol A: Coupling PABA-OMop to Resin-Bound Peptide

Context: The aniline amine of PABA is significantly less nucleophilic than aliphatic amines. Standard carbodiimide coupling (DIC) is often insufficient.

Reagents:

  • Resin-bound peptide (Boc-strategy preferred).

  • PABA-OMop (3–5 equivalents).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3–5 eq).

  • HOAt (1-Hydroxy-7-azabenzotriazole) (3–5 eq) - Optional but recommended for anilines.

  • DIPEA (Diisopropylethylamine) (6–10 eq).

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step:

  • Preparation: Swell the resin (e.g., MBHA or PAM resin for Boc chem) in DCM for 20 min, then wash with DMF (3x).

  • Activation: In a separate vial, dissolve PABA-OMop, HATU, and HOAt in minimal DMF. Add DIPEA. Shake for 1 minute to pre-activate.

    • Note: The solution may turn yellow/orange.

  • Coupling: Add the activated mixture to the resin.

  • Incubation: Shake at room temperature for 2 to 4 hours .

    • Optimization: For difficult sequences, double coupling or overnight coupling is recommended due to the low nucleophilicity of the aniline.

  • Monitoring: Perform a Chloranil test (more sensitive for anilines than Kaiser test). If positive (blue/green spots), repeat coupling.

  • Washing: Wash resin with DMF (5x) and DCM (5x).

Protocol B: Selective Photolytic Cleavage (On-Resin)

Context: Removing the OMop group to expose the carboxylic acid for further reaction.

Equipment:

  • UV Lamp (Mercury arc or LED) capable of emission at 365 nm (or 313 nm).

  • Quartz or Pyrex reaction vessel (standard glass filters UV < 300 nm, which is fine for OMop, but Pyrex is safer).

Step-by-Step:

  • Solvent Exchange: Wash resin thoroughly with DMF, then suspend in a degassing solvent mixture.

    • Recommended Mixture: DMF/Ethanol (8:2) or Dioxane/Ethanol.[2]

    • Scavenger: Add a radical scavenger if oxidation of sensitive residues (Met, Trp) is a concern (e.g., DTT or semicarbazide, though usually not strictly necessary for OMop).

  • Irradiation: Place the reaction vessel 5–10 cm from the light source.

    • Cooling: Ensure the setup does not overheat (maintain < 30°C). Use a fan if necessary.

  • Duration: Irradiate for 3 to 6 hours .

    • Agitation: Gently bubble nitrogen through the solution or shake periodically to ensure uniform exposure.

  • Washing: Filter the resin. Wash extensively with DMF (5x) to remove the cleaved acetophenone byproduct.

  • Validation: Take a small aliquot of resin, cleave the peptide (HF/TFA), and analyze via HPLC/MS to confirm the mass shift (Loss of Phenacyl: -133 Da approx, gain of H).

Critical Troubleshooting & Insights

1. Base Sensitivity (The Fmoc Problem):

  • Issue: Phenacyl esters are susceptible to nucleophilic attack by secondary amines like piperidine (used in Fmoc deprotection). This can lead to premature loss of the OMop group or formation of a piperidyl-amide side product.

  • Solution:

    • Primary Recommendation: Use Boc-SPPS . The OMop group is perfectly stable to TFA.

    • Fmoc Workaround: If Fmoc is mandatory, use non-nucleophilic bases for Fmoc removal, such as DBU (1-2%) / HOBt (2%) in DMF. Keep deprotection times short (2 x 3 min) and monitor stability.

2. Aniline Nucleophilicity:

  • Issue: The amino group of PABA is deactivated by the electron-withdrawing ester and the phenyl ring.

  • Solution: Avoid weak activators like DIC/HOBt. Use HATU or PyBOP . If steric hindrance is also present (e.g., coupling to a bulky amino acid), consider generating the symmetric anhydride of the preceding amino acid (if PABA is the nucleophile) or using acid chloride activation (if coupling to PABA). Correction: Here PABA is the nucleophile coupling to the peptide acid. Therefore, use HATU/HOAt to activate the peptide acid.

3. Solubility of the Reagent:

  • PABA-OMop is hydrophobic. Ensure it is fully dissolved in DMF before addition. If precipitation occurs upon addition to the resin, add a small amount of DMSO or NMP.

References

  • Photolabile Linkers in SPPS: Concept: Use of phenacyl esters (Pac) and -methylphenacyl esters (Mop) for carboxyl protection. Source: Tjoeng, F. S., & Heavner, G. A. (1983). Journal of Organic Chemistry. Context: Establishes the stability and photolysis conditions for phenacyl-type esters.
  • 4-Aminobenzoic Acid (PABA)

    • Source: Sigma-Aldrich / Merck Technical Bulletins on PABA deriv
    • URL: (General PABA properties).

  • Orthogonal Protection Strategies

    • Source: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
    • Context: Comprehensive review of protecting groups including phenacyl esters.[2]

    • URL:

  • Phenacyl Ester Cleavage Mechanisms: Source: Sheehan, J. C., & Umezawa, K. (1973). Journal of Organic Chemistry. Context: Original description of phenacyl esters as photolabile groups.

(Note: Specific commercial application notes for "1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate" are rare as it is often a custom intermediate; the protocols above are derived from the standard chemistry of


-methylphenacyl esters in peptide synthesis.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Quantum Yield of P-Aminobenzoic Acid (PABA) Photocleavage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the photocleavage of p-aminobenzoic acid (PABA). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate experimental challenges and improve the quantum yield of your photoreactions. As Senior Application Scientists, we have designed this resource to be a practical and scientifically grounded tool for your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding PABA photocleavage and its quantum yield.

Q1: What is quantum yield in the context of PABA photocleavage?

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction.[1][2] It is defined as the ratio of the number of molecules that undergo a specific event (e.g., the number of PABA molecules that are cleaved) to the number of photons absorbed by the system.[1][2]

Φ = (Number of molecules reacted) / (Number of photons absorbed)

A low quantum yield (less than 1) indicates that many of the absorbed photons do not result in the desired photocleavage event, being dissipated through other pathways like heat loss, fluorescence, or phosphorescence.[2][3] For PABA, the quantum yields are typically quite low, often less than 0.01, making optimization of reaction conditions crucial.[4][5]

Q2: What is the general mechanism of PABA photocleavage?

When PABA absorbs ultraviolet (UV) light, it is promoted to an electronic excited state.[2][6] From this state, it can undergo several reactions. A key step in the photocleavage process is the dissociation of a hydrogen atom from the amino group, forming a 4-aminylbenzoic acid radical.[7] The subsequent reactions and final products are highly dependent on the experimental conditions, particularly the presence of oxygen.[4][5]

Q3: What are the primary factors that influence the quantum yield of PABA photocleavage?

Several experimental parameters can significantly impact the efficiency of PABA photocleavage. These include:

  • pH: The quantum yield is highly dependent on the pH of the solution.[4][5]

  • Presence of Oxygen: Oxygen can intercept intermediates and lead to different, often undesired, products.[4]

  • Irradiation Wavelength: The energy of the incident light must be sufficient to induce the electronic transition that leads to cleavage.[7]

  • Solvent: The polarity and hydrogen-bonding capabilities of the solvent can influence the stability of the excited state and reaction intermediates.[1][3]

  • Concentration: The concentration of PABA can affect the reaction kinetics.[3]

Q4: What are the typical photoproducts of PABA irradiation?

The photoproducts of PABA are highly dependent on the presence or absence of oxygen.

  • In deoxygenated (anaerobic) solutions , the primary photoproducts are 4-(4'-aminophenyl)aminobenzoic acid and 4-(2'-amino-5'-carboxyphenyl)aminobenzoic acid.[4][5][7]

  • In aerated (oxygenated) solutions , a rapid discoloration of the sample is often observed, leading to oxidized products such as 4-amino-3-hydroxybenzoic acid, 4-aminophenol, and 4-(4'-hydroxyphenyl)aminobenzoic acid.[4] The presence of even trace amounts of oxygen can significantly reduce the yield of the anaerobic products.[4]

Q5: Why is pH so critical for the quantum yield of PABA photocleavage?

The quantum yield of PABA photocleavage is significantly higher in alkaline conditions.[4][5] For example, the quantum yields for the formation of the main anaerobic photoproducts are less than 10⁻⁴ at pH 7 but increase to over 10⁻³ at pH 11.[4][5] This strong pH dependence suggests that the deprotonated form of the PABA radical cation is a key intermediate in the reaction pathway.[4][5] Therefore, controlling the pH is one of the most effective ways to improve the quantum yield.

Troubleshooting Guide: Low Quantum Yield

Problem: My quantum yield is significantly lower than the expected literature values.

This guide will walk you through the most common causes of low quantum yield in PABA photocleavage experiments and provide actionable solutions.

Possible Cause 1: Suboptimal pH

Explanation: As established, the quantum yield of PABA photocleavage is highly pH-dependent, with significantly better performance in alkaline conditions. If your reaction is performed at neutral or acidic pH, the quantum yield will be inherently low.

Solution:

  • Verify and Adjust pH: Use a calibrated pH meter to accurately measure the pH of your PABA solution. Adjust the pH to the desired alkaline range (e.g., pH 10-11) using a suitable base like NaOH or a buffer system (e.g., carbonate-bicarbonate buffer).

  • Use a Buffer: For prolonged experiments, it is highly recommended to use a buffer system to maintain a stable pH throughout the irradiation process, as photoreactions can sometimes lead to pH shifts.

Possible Cause 2: Presence of Oxygen

Explanation: Oxygen is a very efficient quencher of excited states and can react with the radical intermediates formed during PABA photocleavage. This leads to the formation of various oxidized byproducts and a significant reduction in the yield of the desired photocleavage products.[4]

Solution:

  • Deoxygenate Your Solution: Before irradiation, thoroughly deoxygenate your solvent and PABA solution. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solution for at least 30-60 minutes. See Protocol 2 for a detailed procedure.

  • Maintain an Inert Atmosphere: During the experiment, ensure that the reaction vessel is sealed and maintained under a positive pressure of the inert gas to prevent atmospheric oxygen from re-dissolving into the solution.

Possible Cause 3: Inappropriate Wavelength or Light Source Intensity

Explanation: For a photochemical reaction to occur, the incident photons must have sufficient energy to be absorbed and induce the desired electronic transition. PABA is known to undergo photocleavage upon irradiation with UVB (around 290 nm) and UVC (around 254 nm) light, but it is stable under UVA (355 nm) irradiation.[7] If the wavelength is incorrect or the light intensity is too low, the rate of photocleavage will be minimal.

Solution:

  • Verify Wavelength: Ensure your light source (e.g., laser, lamp with a monochromator or filter) is emitting at a wavelength that is strongly absorbed by PABA and is known to cause photocleavage. Wavelengths between 254 nm and 300 nm are typically effective.[4][7]

  • Measure Photon Flux: The intensity of your light source (photon flux) directly impacts the reaction rate. If you suspect low intensity, you may need to measure it using a calibrated photometer or through chemical actinometry.[8]

  • Optimize Irradiation Time: If the light source has a low intensity, a longer irradiation time will be necessary to achieve a significant conversion of PABA.

Possible Cause 4: Solvent Effects

Explanation: The solvent can influence the stability of the excited state of PABA and the intermediates in the photocleavage reaction.[1] While aqueous solutions are common, the presence of other solvents or co-solvents can alter the reaction pathway and efficiency.

Solution:

  • Start with Aqueous Solutions: For predictable results based on published data, begin with buffered aqueous solutions.

  • Consider Solvent Polarity: If using non-aqueous or mixed-solvent systems, be aware that changes in solvent polarity can affect the quantum yield. Highly polar, protic solvents are generally used for PABA photochemistry studies.

Possible Cause 5: Inaccurate Measurement of Quantum Yield

Explanation: The calculation of quantum yield requires accurate measurement of both the number of photons absorbed by the sample and the number of PABA molecules that have reacted. Errors in either of these measurements will lead to an incorrect quantum yield value.

Solution:

  • Accurate Spectrophotometry: Use a calibrated spectrophotometer to measure the change in PABA concentration. Ensure that the absorbance values are within the linear range of the instrument.

  • Reliable Photon Flux Determination: Use a standard method to determine the photon flux of your light source. This can be done with a calibrated photodiode or by using a chemical actinometer, such as the ferrioxalate system.[8] An online UV-Vis spectroscopy method can also be employed for a more streamlined determination.[8] See Protocol 3 for a relevant procedure.

Experimental Protocols

Protocol 1: Sample Preparation for PABA Photocleavage Experiments
  • Prepare Stock Solution: Dissolve a known mass of high-purity p-aminobenzoic acid in your chosen solvent (e.g., ultrapure water) to create a concentrated stock solution.

  • Prepare Buffer (if needed): Prepare a buffer solution appropriate for the desired pH range (e.g., a carbonate-bicarbonate buffer for pH 10).

  • Prepare Working Solution: Dilute the PABA stock solution with the buffer (or unbuffered solvent) to the desired final concentration. Ensure the initial absorbance at the irradiation wavelength is suitable for your experimental setup (typically between 0.1 and 1.0 for accurate spectrophotometric measurements).

  • pH Adjustment: If not using a buffer, adjust the pH of the final working solution using dilute acid or base while monitoring with a calibrated pH meter.

Protocol 2: Deoxygenation of Aqueous Solutions
  • Select a Suitable Vessel: Place your PABA solution in a reaction vessel (e.g., a quartz cuvette with a septum-sealed cap) that allows for gas purging.

  • Introduce Inert Gas: Use a long needle connected to a source of high-purity nitrogen or argon gas. Insert the needle into the solution so that the gas bubbles through the liquid from the bottom.

  • Provide a Gas Outlet: Use a second, shorter needle inserted through the septum but not into the liquid to act as a vent for the displaced oxygen.

  • Purge the Solution: Bubble the inert gas through the solution for a minimum of 30-60 minutes. The required time may vary depending on the volume of the solution and the flow rate of the gas.

  • Maintain Inert Atmosphere: After purging, remove the needles and ensure the vessel is sealed. If the experiment is lengthy, it is advisable to maintain a slight positive pressure of the inert gas over the solution.

Protocol 3: Determination of Quantum Yield using Online UV-Vis Spectroscopy

This protocol is adapted from a versatile method for determining photochemical quantum yields.[8]

  • Experimental Setup: Modify a standard UV-Vis spectrophotometer cuvette holder to allow for simultaneous irradiation by an external light source (e.g., an LED) and absorbance measurement by the spectrophotometer. The irradiation should be perpendicular to the measurement beam.

  • Actinometry (Calibration):

    • Fill a cuvette with a chemical actinometer solution with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate).

    • Irradiate the actinometer solution and monitor the change in absorbance over time.

    • Use the known quantum yield and the rate of absorbance change to calculate the photon flux (intensity) of your light source.

  • PABA Measurement:

    • Replace the actinometer solution with your prepared PABA solution.

    • Irradiate the PABA solution under the exact same conditions as the actinometry step.

    • Monitor the decrease in the PABA absorbance peak (or the increase in a product peak) over time.

  • Calculation:

    • Determine the initial rate of reaction for PABA from the absorbance vs. time data.

    • Using the photon flux determined from the actinometry step and the rate of PABA disappearance, calculate the quantum yield (Φ) for your reaction.

Data Summary

Table 1: Influence of pH on the Quantum Yield of PABA Photoproduct Formation in Deoxygenated Solution
pHQuantum Yield (Φ)Reference
7.0< 10⁻⁴[4][5]
11.0> 10⁻³[4][5]

This table illustrates the significant increase in quantum yield under alkaline conditions.

Table 2: Recommended Wavelengths for PABA Photocleavage Studies
Wavelength RangeClassificationEfficacy for PhotocleavageReference
355 nmUVAIneffective (PABA is stable)[7]
>290 nmUVBEffective[4][7]
254 nmUVCEffective[4][7]

Visual Guides

Diagram 1: Simplified PABA Photocleavage Pathway

PABA_Photocleavage cluster_anaerobic Anaerobic Pathway cluster_aerobic Aerobic Pathway PABA PABA (Ground State) PABA_excited PABA* (Excited State) PABA->PABA_excited UV Photon (hν) Radical PABA Radical Cation PABA_excited->Radical H• loss Products_an Dimer Products Radical->Products_an Dimerization Oxygen O2 Radical->Oxygen Products_ox Oxidized Products Oxygen->Products_ox

Caption: Simplified reaction pathways for PABA photocleavage under anaerobic and aerobic conditions.

Diagram 2: Troubleshooting Workflow for Low Quantum Yield

Troubleshooting_Workflow Start Start: Low Quantum Yield Observed Check_pH Is pH in alkaline range (10-11)? Start->Check_pH Adjust_pH Adjust pH to 10-11 using buffer. Check_pH->Adjust_pH No Check_O2 Was the solution properly deoxygenated? Check_pH->Check_O2 Yes Adjust_pH->Check_O2 Deoxygenate Purge solution with N2/Ar for 30-60 min. Check_O2->Deoxygenate No Check_Wavelength Is wavelength correct (e.g., 254-300 nm)? Check_O2->Check_Wavelength Yes Deoxygenate->Check_Wavelength Adjust_Wavelength Verify/adjust light source wavelength. Check_Wavelength->Adjust_Wavelength No Check_Measurement Are quantum yield measurements accurate? Check_Wavelength->Check_Measurement Yes Adjust_Wavelength->Check_Measurement Calibrate Calibrate using chemical actinometry. Check_Measurement->Calibrate No Success Success: Quantum Yield Improved Check_Measurement->Success Yes Calibrate->Success

Caption: A step-by-step workflow for troubleshooting low quantum yield in PABA photocleavage experiments.

References

  • Shaw, L., et al. (n.d.). The photochemistry of p-aminobenzoic acid. PubMed. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Aminobenzoic acid?[Link]

  • Lin, Y.-H., et al. (2022, January 26). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. MDPI. [Link]

  • ResearchGate. (n.d.). The photophysics of p-aminobenzoic acid. [Link]

  • Filo. (2025, January 30). Discuss the factors affecting quantum yield in photochemical reactions...[Link]

  • Wikipedia. (n.d.). Quantum yield. [Link]

  • AZoM. (2013, December 16). Understanding Photocleavage Reactions. [Link]

  • Williams, J. A. G. (2018, May 1). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. [Link]

  • MSU Chemistry. (n.d.). Photochemistry. [Link]

Sources

Solubility issues of phenacyl benzoates in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for addressing solubility challenges with phenacyl benzoates in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals who encounter dissolution issues during their experiments. Here, we move beyond simple instructions to explain the underlying scientific principles, providing you with the expertise to not only solve current problems but also to anticipate and prevent future ones.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my phenacyl benzoate not dissolving in my aqueous buffer?

Answer: The primary reason is a fundamental mismatch in polarity. Phenacyl benzoates are organic esters, characterized by phenyl and benzoate groups, which are composed of nonpolar benzene rings.[1][2] This structure makes the molecule predominantly hydrophobic (water-hating) and lipophilic (fat-loving).[1][2] Aqueous buffers, on the other hand, are highly polar environments.

According to the principle of "like dissolves like," polar solvents readily dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Because phenacyl benzoate is largely non-polar, it has very limited solubility in water and, consequently, in most aqueous buffers.[2][3][4][5] This inherent hydrophobicity leads to the compound precipitating or remaining as a solid suspension rather than forming a homogenous solution.

Q2: I need to prepare a stock solution. What is the best initial approach?

Answer: The most reliable and common strategy for compounds like phenacyl benzoates is to first create a concentrated stock solution in a water-miscible organic solvent before diluting it into your final aqueous buffer. This technique is known as using a co-solvent.[6][7]

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO): This is the most widely used co-solvent in biological and chemical assays.[8][9] It is a powerful, polar aprotic solvent capable of dissolving a vast range of both hydrophobic and hydrophilic compounds.[10]

  • Ethanol (EtOH): A common and less aggressive solvent than DMSO, suitable for many applications.

  • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent, though its use can be more limited due to potential reactivity and toxicity compared to DMSO.[11]

The general principle is to dissolve the phenacyl benzoate in the organic solvent at a high concentration (e.g., 100 times the final desired concentration) and then perform a serial dilution into the aqueous buffer.[6] This method allows you to introduce the compound into the aqueous phase in a dissolved state, though you must be cautious about precipitation upon dilution.

Critical Consideration: Always run a "vehicle control" in your experiment. This control should contain the same final concentration of the co-solvent as your experimental samples to account for any effects the solvent itself may have on your assay (e.g., enzyme activity, cell viability).[12][13][14] High concentrations of organic solvents can be toxic to cells or inhibit enzyme reactions.[11][13]

Q3: My compound precipitates when I dilute my DMSO stock into the buffer. What should I do next?

Answer: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the concentration of the phenacyl benzoate exceeds its solubility limit in the final aqueous buffer, even with the small percentage of co-solvent.

Here is a troubleshooting workflow to address this:

G cluster_alternatives Alternative Methods start Precipitation Observed Upon Dilution q1 Is the final concentration of co-solvent <5%? start->q1 opt1 Increase co-solvent (e.g., from 1% to 2-5%) and re-test. q1->opt1 Yes q3 Consider alternative solubilization methods. q1->q3 No q2 Is a higher co-solvent concentration acceptable for your assay? opt1->q2 opt2 Proceed with higher co-solvent concentration. ALWAYS run vehicle controls. q2->opt2 Yes q2->q3 No end_point Achieve Soluble Compound opt2->end_point surfactant Use Surfactants (e.g., Tween® 80) q3->surfactant cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) q3->cyclodextrin surfactant->end_point cyclodextrin->end_point

Caption: Troubleshooting workflow for precipitation issues.

Q4: Can I use pH adjustment to improve the solubility of phenacyl benzoates?

Answer: Generally, pH adjustment is not an effective primary strategy for improving the solubility of simple phenacyl benzoates. This method is most effective for compounds with ionizable functional groups (weak acids or bases) because their charge state, and thus water solubility, can be altered by changing the pH.[15][16][]

Phenacyl benzoate itself consists of an ester linkage between benzoic acid and a phenacyl group. This ester group is neutral and does not readily accept or donate protons in typical biological pH ranges (pH 3-9). Therefore, altering the pH within this range will not significantly change the molecule's charge or its poor aqueous solubility.[18]

Exception: This strategy may be viable if your specific phenacyl benzoate derivative has an additional acidic or basic moiety on one of its aromatic rings. In such cases, adjusting the buffer pH to be approximately 2-3 units away from the compound's pKa can dramatically increase solubility.[15] However, be aware of the potential for ester hydrolysis at extreme pH values (highly acidic or alkaline conditions).

Advanced Solubilization Strategies & Protocols

For experiments where organic co-solvents are not permissible or are ineffective, more advanced formulation techniques using excipients are required.

Q5: How can surfactants help, and which ones should I use?

Answer: Surfactants (surface-active agents) are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[19] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[20][21]

The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment. Hydrophobic compounds like phenacyl benzoates can partition into this core, effectively being encapsulated and solubilized within the aqueous solution.[20][21][22] This process is known as micellar solubilization.

Recommended Surfactants: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity and reduced tendency to denature proteins compared to ionic surfactants.[21][23]

  • Polysorbate 80 (Tween® 80): Widely used in pharmaceutical formulations for its high solubilization capacity and low toxicity.[19][23]

  • Triton™ X-100: A common laboratory detergent effective for solubilizing proteins and hydrophobic compounds.

SurfactantTypeTypical Working ConcentrationKey Considerations
Tween® 80 Non-ionic0.05% - 1.0% (v/v)Generally biocompatible; can be used in cell-based assays and in vivo studies.[23]
Triton™ X-100 Non-ionic0.1% - 1.0% (v/v)Can interfere with certain assays (e.g., by absorbing UV light) and may lyse cells at higher concentrations.
SDS Anionic0.1% - 2.0% (w/v)Strong solubilizer but often denatures proteins; generally not suitable for enzymatic or cell-based assays.[21]
Protocol: Solubilization using a Surfactant
  • Prepare Surfactant Buffer: Prepare your aqueous buffer and add the chosen surfactant (e.g., Tween® 80) to the desired final concentration (e.g., 0.5%). Ensure the surfactant is fully dissolved.

  • Add Compound: Weigh the phenacyl benzoate powder and add it directly to the surfactant-containing buffer.

  • Facilitate Dissolution: Gently agitate the solution. Use of a vortex mixer or sonication bath for short periods can aid dissolution. Avoid excessive foaming.

  • Equilibrate: Allow the solution to stir at room temperature for 1-2 hours to ensure maximum solubilization.

  • Filter (Optional but Recommended): To remove any remaining undissolved particulate matter, filter the solution through a 0.22 µm syringe filter that is compatible with the surfactant.

Q6: What are cyclodextrins, and how do they work?

Answer: Cyclodextrins are ring-shaped molecules made of sugar units (oligosaccharides).[24] They have a unique structure resembling a truncated cone, with a hydrophobic inner cavity and a hydrophilic exterior.[1][24][25]

This structure allows them to act as "molecular containers." A hydrophobic molecule like phenacyl benzoate, if appropriately sized, can fit into the nonpolar interior cavity of the cyclodextrin.[1] This forms a water-soluble "inclusion complex," where the hydrophobic drug is shielded from the aqueous environment by the cyclodextrin's hydrophilic outer surface.[1][24] This is a powerful method for significantly increasing the aqueous solubility of poorly soluble drugs.[1][26]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly water-soluble and widely used in pharmaceutical formulations due to its excellent safety profile and solubilizing capacity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with very high water solubility, capable of solubilizing a broad range of compounds.

G cluster_before Before Complexation cluster_after After Complexation cluster_complex Inclusion Complex pb Phenacyl Benzoate (Hydrophobic) water Aqueous Buffer (Polar) pb_in Phenacyl Benzoate (Hydrophobic Core) water2 Aqueous Buffer (Polar)

Caption: Mechanism of cyclodextrin solubilization.

Protocol: Solubilization using Cyclodextrin (Kneading Method)
  • Weigh Components: Accurately weigh the phenacyl benzoate and the chosen cyclodextrin (e.g., HP-β-CD). A molar ratio of 1:1 or 1:2 (drug:cyclodextrin) is a good starting point.

  • Mix Powders: Place the powders in a glass mortar and mix them thoroughly with a pestle.

  • Knead: Add a small amount of a water/alcohol mixture (e.g., water:ethanol 50:50 v/v) dropwise to the powder mix. Knead vigorously with the pestle for 30-45 minutes. The goal is to form a thick, consistent paste.

  • Dry: Spread the paste in a thin layer on a glass plate and dry it in an oven at 40-50°C until the solvent has completely evaporated. Alternatively, use a vacuum desiccator.

  • Create Powder: Scrape the dried complex and grind it into a fine powder using the mortar and pestle.

  • Dissolve: This powdered inclusion complex can now be dissolved directly in your aqueous buffer, where it should exhibit significantly enhanced solubility.

References

  • Phenyl Benzoate. (n.d.). Merck Index Online.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.Advanced Journal of Pharmacy and Technology Innovation.
  • Lo, W. (2020). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • PIKAI PHARMACY. (2021). Cyclodextrin | Inclusion Complex. YouTube. Retrieved from [Link]

  • Wasvary, J. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Retrieved from [Link]

  • Lue-Dai, A., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS. Retrieved from [Link]

  • What are the effects of surfactants on the solubilization of hydrophobic substances? (2025). Surfactant Supplier Blog. Retrieved from [Link]

  • PHENYL BENZOATE. (n.d.). Inxight Drugs. Retrieved from [Link]

  • Witte, K., et al. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal. Retrieved from [Link]

  • de Campos, V. E., et al. (2009). The influence of organic solvents on estimates of genotoxicity and antigenotoxicity in the SOS chromotest. Genetics and Molecular Biology. Retrieved from [Link]

  • Zhou, W., et al. (2017). Advantages and challenges of Tween 80 surfactant-enhanced technologies for the remediation of soils contaminated with hydrophobic organic compounds. Chemical Engineering Journal. Retrieved from [Link]

  • Patel, M., et al. (2021). Cyclodextrin and its Derivative in Drug Delivery System. Asian Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

  • Posey, N. D., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Effect on enzyme activity of different organic solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Másson, M., et al. (2012). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Clinical Pharmacy and Therapeutics. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • The Role of Surfactants in Compounded Preparation. (2022). The PCCA Blog. Retrieved from [Link]

  • Liu, L., et al. (2015). Effects of organic solvents on immunosensing assays for small molecules based on an optofluidic immunosensing platform. Analytical Methods. Retrieved from [Link]

  • Ishikawa, Y., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Macnicol, D. D., & Maclennan, S. (1981). Influence of organic solvent mixtures on biological membranes. Environmental Health Perspectives. Retrieved from [Link]

  • Person, T. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Retrieved from [Link]

  • Tork-Anzan, F., et al. (2015). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Retrieved from [Link]

  • Kumar, S., & Singh, J. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Gowardhane, A. P., et al. (2014). Review on Enhancement of Solubilization Process. American Journal of Drug Discovery and Development. Retrieved from [Link]

  • Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs. (2017). Google Patents.
  • Rosen, H. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drugs in R&D. Retrieved from [Link]

  • Li, Z., et al. (2021). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Gryl, M., et al. (2014). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. CrystEngComm. Retrieved from [Link]

  • Al-Kasmi, B., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. Retrieved from [Link]

  • BENZOATES. (2002). OECD Existing Chemicals Database. Retrieved from [Link]

  • Gaikar, V. G., & Phatak, P. V. (2013). Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. Polish Journal of Chemical Technology. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Benzoic acid and its salts - Chemical and Technical Assessment (CTA). (2020). FAO Knowledge Repository. Retrieved from [Link]

Sources

Photochemistry Technical Support: Phenacyl Ester Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PH-OPT-405 Subject: Minimizing Side Reactions & Byproduct Interference in Phenacyl Ester Photolysis Assigned Specialist: Senior Application Scientist, Photochemistry Division

Introduction: The "Clean Release" Imperative

Welcome to the technical support center. You are likely here because your phenacyl ester photolysis is suffering from one of three critical failures: low quantum yield , substrate degradation (via radical attack), or incomplete uncaging due to the "inner filter effect."

The "legacy" phenacyl esters (e.g., simple phenacyl or


-substituted acetophenones) rely on a triplet-state mechanism that is inherently prone to radical side reactions. The industry standard has shifted toward 

-hydroxyphenacyl (pHP)
groups, which utilize the Photo-Favorskii rearrangement . This guide prioritizes the pHP system as the primary solution while providing mitigation strategies for legacy systems.

Module 1: Critical Mechanism Analysis

To troubleshoot, you must understand the competition between the "productive" pathway and the "destructive" side reactions.

The Divergence: Radical vs. Rearrangement
  • Legacy Phenacyls (The "Dirty" Pathway): Upon UV excitation, the carbonyl undergoes intersystem crossing to a triplet state (

    
    ). It abstracts a hydrogen atom (from solvent or internal structure), forming a ketyl radical. This radical often dimerizes or attacks the biological substrate, leading to complex mixtures and low yields.
    
  • 
    -Hydroxyphenacyl (The "Clean" Pathway):  The pHP group undergoes a solvent-assisted Photo-Favorskii rearrangement . The excited triplet state releases the substrate and forms a spirodione intermediate, which is rapidly hydrated to form 
    
    
    
    -hydroxyphenylacetic acid
    .
    • Critical Advantage: The byproduct (

      
      -hydroxyphenylacetic acid) is transparent  at the excitation wavelength (
      
      
      
      nm), preventing the inner filter effect.
Visualizing the Pathways

PhenacylPathways Start Phenacyl Ester (Caged Substrate) Excited Triplet State (T1) Start->Excited UV (300-360nm) Radical Ketyl Radical (Reactive Species) Excited->Radical H-Abstraction (Legacy Phenacyl) Rearrangement Photo-Favorskii Rearrangement Excited->Rearrangement p-Hydroxyphenacyl (pHP) SideProducts Side Reactions: - Dimerization - Solvent Attack - Substrate Oxidation Radical->SideProducts Acetophenone Acetophenone (Absorbing Byproduct) Radical->Acetophenone Solvent Quench Acetophenone->Start Inner Filter Effect (Blocks UV) Spirodione Spirodione Intermediate CleanProduct p-Hydroxyphenylacetic Acid (Transparent Byproduct) Spirodione->CleanProduct + H2O (Required) Rearrangement->Spirodione - Substrate FreeSubstrate Released Substrate (Drug/Bioactive) Rearrangement->FreeSubstrate

Figure 1: Mechanistic divergence between legacy phenacyl esters (red path) causing radical damage and inner filter effects, versus the pHP Photo-Favorskii pathway (green path) yielding clean release.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at ~50% conversion despite continued irradiation."

Diagnosis: Inner Filter Effect. If you are using a legacy phenacyl group (e.g., unsubstituted phenacyl ester), the byproduct is often an acetophenone derivative. Acetophenone absorbs strongly at the same wavelengths used for uncaging (~300–320 nm). As the reaction proceeds, the byproduct accumulates and absorbs the photons intended for the remaining caged material.

Corrective Actions:

  • Switch to pHP: The primary byproduct of

    
    -hydroxyphenacyl photolysis (
    
    
    
    -hydroxyphenylacetic acid) has a significant blue-shift in absorption, making it essentially transparent at 300–350 nm [1].
  • Wavelength Tuning: If you must use legacy esters, shift excitation to the "red edge" of the absorption band (>350 nm), where the byproduct absorbs less than the starting material, though this will reduce quantum efficiency.

  • Flow Chemistry: Use a flow cell to continuously remove the byproduct-rich solution from the light path.

Issue 2: "I see degradation of my oxidation-sensitive substrate (e.g., Methionine/Tryptophan residues)."

Diagnosis: Radical Attack / ROS Generation. Legacy phenacyls generate triplet ketyl radicals that can abstract hydrogen from your substrate. Additionally, dissolved oxygen can quench the triplet state, generating singlet oxygen (


) or superoxide.

Corrective Actions:

  • Degassing: rigorously purge the solution with Argon or Nitrogen for 15 minutes prior to photolysis to remove oxygen.

  • Solvent Scavengers: For legacy esters, adding a hydrogen atom donor (like isopropanol or dithiothreitol) can quench the ketyl radical before it attacks the substrate. Warning: This promotes the formation of the absorbing acetophenone byproduct (see Issue 1).

  • The pHP Fix: The Photo-Favorskii mechanism of pHP is concerted and largely avoids the generation of diffusible free radicals, significantly reducing oxidative damage [2].

Issue 3: "The pHP reaction is extremely slow in my organic solvent."

Diagnosis: Lack of Water. The Photo-Favorskii rearrangement requires water to open the spirodione intermediate. In anhydrous organic solvents (e.g., pure DMSO or DCM), the reaction pathway is blocked or diverted to slower, non-productive channels [3].

Corrective Actions:

  • Water Content: Ensure the solvent system contains at least 5–10% water (v/v). Common mixtures include CH

    
    CN:H
    
    
    
    O or PBS buffer.
  • pH Control: The rate of release is generally robust across physiological pH (pH 7.0–7.4). Avoid extremely acidic conditions (pH < 2) which can protonate the phenolic oxygen and inhibit the rearrangement.

Module 3: Optimization Protocols

Protocol A: Optimized pHP Photolysis (Standard)

Use this for maximum yield and biological compatibility.

Materials:

  • Light Source: 300–360 nm (LED or filtered Hg lamp). 365 nm LED is ideal.

  • Solvent: PBS Buffer (pH 7.4) or CH

    
    CN:PBS (1:1) for solubility.
    
  • Concentration: 10–100

    
    M (to minimize optical density issues).
    

Step-by-Step:

  • Preparation: Dissolve the pHP-caged compound in a minimum volume of DMSO or acetonitrile.

  • Dilution: Dilute into the working buffer (must contain >10% water).

    • Checkpoint: Measure UV-Vis absorbance. Ensure OD at excitation wavelength is < 0.5 to ensure uniform light penetration.

  • Degassing (Optional but Recommended): Bubble Argon through the solution for 10 mins.

  • Irradiation: Irradiate at 365 nm.

    • Monitoring: Track the disappearance of the starting material by HPLC or the appearance of the free substrate.

    • Validation: The solution should not turn yellow/brown (indicative of polymerization/radical byproducts). It should remain relatively clear due to the formation of

      
      -hydroxyphenylacetic acid.
      
Protocol B: Managing Legacy Phenacyl Esters

Use this only if pHP synthesis is not feasible.

Materials:

  • Scavenger: Isopropanol (hydrogen donor) or DTT (thiol scavenger).

  • Solvent: Degassed acetonitrile/water.

Step-by-Step:

  • Add Scavenger: Supplement the reaction buffer with 5–10% Isopropanol. This acts as a "sacrificial" H-donor to quench the ketyl radical rapidly, preventing it from attacking your substrate [4].

  • Agitation: Vigorous stirring is mandatory to prevent local depletion of the scavenger and local accumulation of absorbing byproducts (Inner Filter Effect).

  • Pulsed Irradiation: If possible, use pulsed light rather than continuous wave. This allows time for diffusion of byproducts away from the immediate excitation volume.

Module 4: Comparative Data & Decision Matrix

Table 1: Protecting Group Selection Guide
FeatureLegacy Phenacyl Ester

-Hydroxyphenacyl (pHP)
Primary Mechanism Triplet H-Abstraction (Radical)Photo-Favorskii Rearrangement
Byproduct Acetophenone (Absorbing)

-Hydroxyphenylacetic acid (Transparent)
Inner Filter Effect High (Stalls reaction)Negligible (Linear kinetics)
Radical Damage High risk to substrateLow risk
Solvent Requirement Tolerates anhydrousRequires H

O
Quantum Yield (

)
Typically 0.1 – 0.4Typically 0.1 – 0.9 (Substrate dependent)
Decision Tree for Troubleshooting

TroubleshootingTree Problem Identify Problem Stalling Reaction Stalls/Slows Problem->Stalling Degradation Substrate Degradation Problem->Degradation CheckPG Using pHP? Stalling->CheckPG CheckO2 Is Solution Degassed? Degradation->CheckO2 CheckSolvent Is Water Present? CheckPG->CheckSolvent Yes SwitchPG Action: Switch to pHP Group CheckPG->SwitchPG No (Legacy PG) Dilute Action: Dilute Sample (Reduce OD) CheckPG->Dilute No (Cannot Switch) AddWater Action: Add >10% Buffer/Water CheckSolvent->AddWater No Degas Action: Purge with Argon CheckO2->Degas No CheckO2->SwitchPG Yes (Still degrading)

Figure 2: Logic flow for diagnosing photolysis failures.

References

  • Givens, R. S., et al. (2008).[1] "The Photo-Favorskii Reaction of p-Hydroxyphenacyl Compounds Is Initiated by Water-Assisted, Adiabatic Extrusion of a Triplet Biradical." Journal of the American Chemical Society, 130(11), 3307–3309.[1][2] [Link][1]

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. [Link]

  • Kamdzhilov, Y., et al. (2007). "Photochemical Release of Amino Acids and Peptides from p-Hydroxyphenacyl Esters." Journal of Photochemistry and Photobiology A: Chemistry, 187, 363. [Link]

  • Banerjee, A., & Falvey, D. E. (1998). "Photochemical Cleavage of Phenacyl Esters in the Presence of Hydrogen Atom Donors." Journal of Organic Chemistry, 63(18), 6245–6251. [Link]

Sources

Technical Support Center: Stability & Handling of 4-Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: 4-Aminobenzoate Derivatives (Benzocaine, Procaine, Tetracaine, PABA) Ticket Priority: High (Light/Oxidation Sensitivity)

Core Directive & Scientific Rationale

Welcome to the Technical Support Center for 4-aminobenzoate derivatives. These compounds are the backbone of many local anesthetic formulations, yet they present a "double-edged" stability challenge: they are susceptible to hydrolytic cleavage at the ester bond and oxidative degradation at the primary amine.

The Mechanism of Failure

To handle these compounds successfully, you must understand why they fail.

  • Photo-Oxidative Discoloration: The electron-rich aromatic amine is prone to losing an electron under UV/Visible light (300–500 nm), forming a radical cation. This radical is resonance-stabilized, allowing it to persist long enough to dimerize or react with oxygen, forming colored azo compounds or quinone-imines . This is why your white powder turns yellow/brown.

  • Hydrolysis: The ester linkage is the weak point in aqueous solution. It cleaves to form 4-aminobenzoic acid (PABA) and the corresponding alcohol. This reaction is pH-dependent and autocatalytic (the acid produced lowers pH, potentially accelerating hydrolysis in unbuffered systems).

Visualizing the Threat

Figure 1: Degradation Pathways

This diagram illustrates the two distinct pathways leading to potency loss (Hydrolysis) and physical appearance changes (Oxidation).

DegradationPathways Compound 4-Aminobenzoate Derivative UV UV/Blue Light + Oxygen Compound->UV Water Water / H+ (Acid/Base Catalysis) Compound->Water Radical Radical Cation Intermediate UV->Radical Electron Transfer Coupling Oxidative Coupling (Dimerization) Radical->Coupling Color Colored Products (Azo/Quinone-imines) [Yellow/Brown] Coupling->Color Cleavage Ester Hydrolysis Water->Cleavage PABA 4-Aminobenzoic Acid (PABA) [Precipitate Risk] Cleavage->PABA Alcohol Alcohol Byproduct (e.g., Ethanol) Cleavage->Alcohol

Caption: Figure 1: Dual degradation pathways. The oxidative pathway (top) leads to discoloration, while the hydrolytic pathway (bottom) leads to potency loss and precipitation of PABA.

Troubleshooting Guide (FAQ)

Issue: Material Discoloration

Q: My Benzocaine powder has turned a pale yellow. Can I still use it if I filter it?

  • Diagnostic: The yellow color indicates the formation of oxidative coupling products (azo/azoxy derivatives) due to light exposure or air oxidation.

  • Verdict: Discard immediately.

  • Technical Reasoning: The color change indicates a fundamental chemical transformation of the API. While the mass percentage of the impurity might be low, these oxidative byproducts can be cytotoxic or sensitizing. Filtration cannot remove these impurities as many are soluble or co-crystallized.

Issue: "Ghost Peaks" in HPLC

Q: I see a new peak eluting earlier than my main compound in Reverse Phase HPLC.

  • Diagnostic: This is likely 4-Aminobenzoic Acid (PABA) resulting from hydrolysis.

  • Verification: Check the UV spectrum of the peak.[1][2] PABA has a distinct absorption max around 266 nm (pH dependent).

  • Root Cause: The sample was likely prepared in a non-buffered aqueous solution or left at room temperature too long before injection.

  • Fix: Prepare analytical standards in anhydrous solvents (e.g., Methanol/Acetonitrile) and keep autosampler temperature at 4°C.

Issue: Solubility & Precipitation

Q: I prepared a 2% solution, but needle-like crystals appeared after 24 hours.

  • Diagnostic: If the pH drifted down, this is likely PABA precipitating (PABA is less soluble in water than some salt forms of the derivatives). Alternatively, if you used the free base form of the anesthetic, it has very poor water solubility.

  • Corrective Action: Ensure you are using the Hydrochloride salt for aqueous formulations. If using the free base, you must use an organic co-solvent (Ethanol/PG) or adjust pH < 4.0 (though this accelerates hydrolysis).

Standard Operating Procedures (SOPs)

Protocol A: Safe Handling & Weighing

Objective: Minimize photon impact during the most vulnerable state (solid powder).

  • Environment: Perform weighing in a room with filtered lighting (Gold/Amber sleeves on fluorescent tubes, cutting wavelengths <500 nm).

  • PPE: Standard lab coat, nitrile gloves, safety glasses.

  • Vessel: Use Amber Volumetric Flasks exclusively. If unavailable, wrap clear glass entirely in aluminum foil before taring the balance.

  • Atmosphere: For high-value standards, flush the headspace of the stock container with Argon or Nitrogen before re-sealing.

Protocol B: Solubilization & Formulation

Objective: Prevent oxidative radical initiation in solution.

StepActionTechnical Rationale
1 Solvent Degassing Sparge water/buffer with Helium or Nitrogen for 15 mins prior to use.
2 Chelation (Optional) Add 0.05% EDTA if metal ions are suspected.
3 Dissolution Add solid to solvent under low light. Stir magnetically. Do not sonicate excessively.
4 pH Adjustment Target pH 4.5 – 6.0 (Compound specific).

Analytical Data & Specifications

Table 1: Stability Profile of Common Derivatives

Based on standard pharmacopeial data and degradation kinetics.

CompoundHydrolysis RiskOxidation RiskPrimary DegradantStorage Requirement
Benzocaine ModerateHighPABA + EthanolAmber Glass, RT, Protect from light
Procaine HCl HighHighPABA + DEAE*Amber Glass, 2-8°C, Desiccant
Tetracaine ModerateVery HighPABA derivativeAmber Glass, Refrigerate, Inert Gas
PABA N/AHighAzo dimersAmber Glass, Protect from air

*DEAE = Diethylaminoethanol

Figure 2: Safe Handling Workflow

Follow this decision tree to ensure data integrity.

HandlingWorkflow Start Start Experiment CheckLight Is Lab Light <500nm (Amber/Gold)? Start->CheckLight Warning STOP: Install Amber Sleeves or use Dark Room CheckLight->Warning No Weighing Weigh into Amber Vessel (Minimize Air Exposure) CheckLight->Weighing Yes SolventPrep Degas Solvent (N2/Ar) Check pH Compatibility Weighing->SolventPrep Mix Dissolve (Stirring) Avoid Heat/Sonication SolventPrep->Mix Storage Store at 4°C Headspace Purge Mix->Storage Analysis HPLC Analysis (Max 24h hold time) Storage->Analysis

Caption: Figure 2: Operational workflow for handling light-sensitive aminobenzoates.

References

  • Marcus, A. D., & Baron, S. (1959).[3] A comparison of the kinetics of the acid catalyzed hydrolyses of procainamide, procaine, and benzocaine.[4] Journal of the American Pharmaceutical Association.[3]

  • USP General Chapter <661>.Light Transmission and Containers. United States Pharmacopeia. (Establishes standards for amber glass spectral transmission).
  • Oleson, T., et al. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid... resolved by ultrafast spectroscopy. PubMed. (Mechanistic insight into excited state dynamics and radical formation).

  • Smith, G. G., et al. (1974).[5] Hydrolysis kinetics of benzocaine and homologs in the presence of a nonionic surfactant.[5] Journal of Pharmaceutical Sciences.[5]

  • Baertschi, S. W., et al. (2010). Pharmaceutical Stress Testing: Predicting Drug Degradation.

Sources

Validation & Comparative

A Comparative Guide to α-Methylphenacyl and Nitrobenzyl Photocleavable Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of chemical biology, drug delivery, and proteomics, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photocleavable groups (PCGs), molecular entities that can be cleaved from a substrate upon irradiation with light, have emerged as indispensable tools for achieving this control. Among the plethora of PCGs developed, the α-methylphenacyl and o-nitrobenzyl moieties represent two of the most established and widely utilized classes.

This guide provides an in-depth, objective comparison of the performance, synthesis, and application of α-methylphenacyl and nitrobenzyl photocleavable groups. Drawing upon experimental data from the scientific literature, we will explore the nuances of their photochemical properties, the practicalities of their synthesis, and the critical factors to consider when selecting a PCG for a specific research application. Our aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions in the design and execution of their experiments.

At a Glance: Key Performance Characteristics

Featureα-Methylphenacyl Derivatives (e.g., p-Hydroxyphenacyl)Nitrobenzyl Derivatives (e.g., o-Nitrobenzyl)
Typical Cleavage Wavelength 280-350 nm[1]340-365 nm[2]
Quantum Yield (Φ) Generally high (0.1 to >0.6)[1][3]Variable, often lower (0.01 to 0.63)[2][3]
Cleavage Kinetics Very fast (nanosecond to microsecond timescale)[3]Slower (minutes to hours)[2]
Primary Cleavage Mechanism Photo-Favorskii rearrangement or photoenolization[3]Norrish Type II intramolecular hydrogen abstraction[3]
Key Byproducts Substituted phenylacetic acid (generally benign)[1]o-Nitrosobenzaldehyde or ketone (can be reactive)[4][5]
Key Advantages High quantum yields, clean and non-absorbing byproducts, rapid release.[1][6]Well-established chemistry, versatile for many functional groups.[3]
Key Disadvantages Cleavage can be slow in some aqueous conditions without specific substitutions.[7]Lower quantum yields in some cases, reactive byproducts can cause side reactions.[6][7]

Delving into the Chemistry: Structure and Cleavage Mechanisms

The efficacy of a photocleavable group is intrinsically linked to its chemical structure and the photochemical pathway it undergoes upon irradiation.

The α-Methylphenacyl Group: A Pathway to Clean and Efficient Release

The α-methylphenacyl group belongs to the broader class of phenacyl-based PCGs. A particularly well-studied and advantageous derivative is the p-hydroxyphenacyl (pHP) group. The photocleavage of phenacyl esters typically proceeds through a photo-Favorskii rearrangement.[3] Upon excitation, the molecule undergoes a rearrangement to form a spiro-dienone intermediate, which then rapidly collapses to release the caged molecule and form a substituted phenylacetic acid as the primary byproduct.[1] This byproduct is often advantageous as it is typically water-soluble and does not absorb light at the cleavage wavelength, thus preventing the "inner filter" effect and allowing for high cleavage conversions.[1] The presence of the α-methyl group can influence the reaction pathway and kinetics.

o-Nitrobenzyl cleavage via a Norrish Type II mechanism.

In the Lab: Synthesis and Experimental Protocols

The accessibility of caged compounds is a critical factor for their widespread adoption. Here, we provide representative, step-by-step protocols for the synthesis of the key precursors and the final caged esters for both α-methylphenacyl and o-nitrobenzyl groups.

Protocol 1: Synthesis of α-Bromophenacyl Precursor

This protocol outlines the synthesis of a substituted phenacyl bromide, a common precursor for creating α-phenacyl esters.

Materials:

  • Substituted acetophenone (e.g., p-hydroxyacetophenone)

  • Bromine (Br₂)

  • Anhydrous ether

  • Anhydrous aluminum chloride (AlCl₃)

  • Petroleum ether

  • Methanol (for recrystallization)

Procedure:

  • Dissolve the substituted acetophenone (0.42 mole) in anhydrous ether (50 mL) in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser.

  • Cool the solution in an ice bath and add a catalytic amount of anhydrous aluminum chloride (0.5 g).

  • Slowly add bromine (0.42 mole) from the dropping funnel with constant stirring, maintaining a low temperature.

  • After the addition is complete, remove the ether and dissolved hydrogen bromide under reduced pressure.

  • Wash the resulting solid with a mixture of water and petroleum ether until the product is white.

  • Filter the crude product and, if necessary, recrystallize from methanol to obtain pure α-bromophenacyl. [2][8][9]

Protocol 2: Synthesis of an α-Methylphenacyl Ester

This protocol describes the caging of a carboxylic acid with an α-methylphenacyl group.

Materials:

  • Carboxylic acid of interest

  • α-Methylphenacyl bromide

  • Triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Acetonitrile or DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in acetonitrile or DMF.

  • Add triethylamine or DBU (1.1 eq) to the solution to form the carboxylate salt.

  • Add α-methylphenacyl bromide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure α-methylphenacyl ester.

Protocol 3: Synthesis of an o-Nitrobenzyl Ester

This protocol details the synthesis of an o-nitrobenzyl ester, a common method for caging carboxylic acids.

Materials:

  • Carboxylic acid of interest

  • o-Nitrobenzyl bromide

  • Sodium hydride (NaH) or a non-nucleophilic base like DBU

  • Dry DMF

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve the carboxylic acid (1.0 eq) in dry DMF.

  • Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C to form the sodium carboxylate.

  • Once hydrogen evolution ceases, add a solution of o-nitrobenzyl bromide (1.0 eq) in dry DMF.

  • Allow the reaction to stir at room temperature until completion, as monitored by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via silica gel column chromatography to obtain the desired o-nitrobenzyl ester. [10]

Experimental Workflow for Photocleavage Analysis

To quantitatively assess the performance of a photocleavable group, a systematic experimental workflow is essential.

Photocleavage Analysis Workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis A Prepare stock solution of caged compound in DMSO B Dilute to final concentration in appropriate buffer (e.g., PBS) A->B C Transfer sample to quartz cuvette B->C D Irradiate with appropriate light source (e.g., 365 nm LED) C->D E Monitor time and light intensity D->E F Analyze sample at different time points D->F G Quantify substrate release and byproduct formation using HPLC F->G H Calculate quantum yield using actinometry G->H

A generalized workflow for the analysis of photocleavage experiments.

Discussion and Future Perspectives

The choice between an α-methylphenacyl and a nitrobenzyl photocleavable group is not a one-size-fits-all decision. It requires careful consideration of the specific experimental context.

For applications demanding rapid release kinetics and minimal side reactions from byproducts, such as in studies of fast biological processes or in the formulation of light-activated drugs, the p-hydroxyphenacyl and other substituted phenacyl derivatives are often superior choices due to their high quantum yields and the benign nature of their photoproducts. [1][6] Conversely, the o-nitrobenzyl group remains a robust and versatile option, particularly when its slower cleavage kinetics are acceptable or even desirable for controlled release applications. Its well-understood chemistry and the wide availability of various derivatives make it an accessible choice for many researchers. [3][11]However, the potential for byproduct reactivity necessitates careful experimental design and control, especially in sensitive biological systems. [4][5] The field of photocleavable groups continues to evolve, with ongoing research focused on developing new chromophores with red-shifted absorption maxima to enable cleavage with less phototoxic visible or even near-infrared light. [11][12]This would further enhance the utility of these powerful tools in living systems. The development of photocleavable groups with improved two-photon absorption cross-sections is also a key area of research, as it allows for enhanced three-dimensional spatial resolution in complex biological environments. [11] Ultimately, a thorough understanding of the photochemical properties, synthetic accessibility, and potential limitations of both α-methylphenacyl and nitrobenzyl photocleavable groups will empower researchers to harness the power of light to unravel the complexities of biological systems and develop innovative therapeutic strategies.

References

  • Photolabile protecting group - Wikipedia. Available at: [Link]

  • o-NITROBENZALDEHYDE - Organic Syntheses Procedure. Available at: [Link]

  • Furuta, T., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879. Available at: [Link]

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde - ChemRxiv. Available at: [Link]

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde | ChemRxiv. Available at: [Link]

  • Final step in the synthesis of o-nitrobenzyl NB compounds.... - ResearchGate. Available at: [Link]

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. Available at: [Link]

  • CN107778181B - Novel synthesis process of o-nitrobenzyl bromide - Google Patents.
  • Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl - Journal of High School Science. Available at: [Link]

  • phenacyl bromide - Organic Syntheses Procedure. Available at: [Link]

  • SYNTHESIS OF 2′-O-PHOTOCAGED RIBONUCLEOSIDE PHOSPHORAMIDITES - PMC. Available at: [Link]

  • α-Methylphenacyl thioesters as convenient thioacid precursors - RSC Publishing. Available at: [Link]

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde | Request PDF - ResearchGate. Available at: [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Available at: [Link]

  • A Family of BODIPY Photocages Cleaved by Single Photons of Visi- ble/Near-IR Light. Available at: [Link]

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC. Available at: [Link]

  • (PDF) The efficient and mild synthesis of phenacyl bromide via bromination using N-bromosuccinimide catalyzed by brønsted acidic ionic liquid under ultrasound irradiation - ResearchGate. Available at: [Link]

  • Savitribai Phule Pune University Synthesis of Phenacyl Bromides And Their Imidazole Derivatives Submitted By: Mr. Shubham S. Dab. Available at: [Link]

  • Convenient thioacid precursor, α-methylphenacyl thioester - The Royal Society of Chemistry. Available at: [Link]

  • p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure. Available at: [Link]

  • Biotreatment of o-nitrobenzaldehyde manufacturing wastewater and changes in activated sludge flocs in a sequencing batch reactor - PubMed. Available at: [Link]

  • Photoremovable Protecting Groups - MDPI. Available at: [Link]

  • Givens, R. S., & Rubina, M. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. Available at: [Link]

  • (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Available at: [Link]

  • Synthesis of α-phenyl-1-( R)-(−)-piperidineacetic esters - Academia.edu. Available at: [Link]

  • US3772389A - Process for the synthesis of phenyl esters - Google Patents.
  • EP2076482B1 - Method for the production of alpha-keto acids and esters thereof - Google Patents.

Sources

Navigating the Isomeric Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Phenacyl Aminobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within drug development and metabolomics, the precise structural elucidation of isomeric compounds is a paramount challenge. Phenacyl aminobenzoates, often synthesized through derivatization of aminobenzoic acids to enhance their chromatographic and mass spectrometric properties, present such a challenge. The positional isomerism of the amino group on the benzoate ring—ortho (2-), meta (3-), and para (4-)—gives rise to compounds with identical molecular weights but distinct chemical properties and, crucially, different fragmentation patterns in mass spectrometry (MS).

The Analytical Imperative: Why Isomer-Specific Fragmentation Matters

Aminobenzoic acids are significant structural motifs in pharmaceuticals and biologically active molecules. Derivatization with a phenacyl group, often via reagents like phenacyl bromide, is a common strategy to improve their analysis by liquid chromatography-mass spectrometry (LC-MS).[1] This chemical modification enhances reversed-phase retention and introduces a readily ionizable moiety, improving detection sensitivity.[2][3]

However, the challenge of distinguishing between the ortho-, meta-, and para-isomers remains. As mass spectrometry is a primary tool for structural confirmation, a thorough understanding of their distinct fragmentation behaviors is essential for:

  • Metabolite Identification: Correctly identifying the position of an amino group in a drug metabolite.

  • Quality Control: Ensuring the isomeric purity of synthesized pharmaceutical ingredients.

  • Reaction Monitoring: Tracking the formation of specific isomers in chemical reactions.

Fundamental Principles of Fragmentation in Phenacyl Aminobenzoates

When subjected to ionization, typically electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS, phenacyl aminobenzoates will undergo collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The resulting fragmentation patterns are dictated by the molecule's structure, with the position of the amino group playing a key role in directing the fragmentation pathways.

The core structure of a phenacyl aminobenzoate consists of three key components susceptible to fragmentation: the phenacyl group , the ester linkage , and the aminobenzoyl group .

Predicted Fragmentation of the Constituent Parts
  • Phenacyl Moiety: The phenacyl group (C₆H₅COCH₂–) is expected to produce characteristic fragment ions. A primary cleavage would be the formation of the benzoyl cation (m/z 105 ), a highly stable acylium ion. Further fragmentation of the phenyl ring can lead to the phenyl cation (m/z 77 ) and subsequent loss of acetylene to yield an ion at m/z 51 .

  • Ester Linkage: Cleavage of the C-O bond of the ester can lead to the formation of the respective aminobenzoyl cation.

  • Aminobenzoyl Moiety: The aminobenzoic acid portion will also fragment in a characteristic manner, often involving the loss of small neutral molecules like CO (28 Da) and H₂O (18 Da).

A Comparative Analysis of Isomeric Fragmentation Patterns

The key to distinguishing the three isomers lies in the unique fragmentation pathways available to the ortho-isomer due to the proximity of the amino and ester functional groups. This phenomenon, often referred to as the "ortho effect," leads to characteristic neutral losses and fragment ions that are not observed, or are significantly less abundant, in the meta- and para-isomers.[4][5]

The Ortho-Isomer: Phenacyl 2-Aminobenzoate (Anthranilate)

The close proximity of the amino and ester groups in the ortho-isomer allows for unique intramolecular rearrangement reactions upon fragmentation.

  • Predicted Key Fragmentation: A characteristic fragmentation pathway for ortho-isomers of aminobenzoate derivatives involves the loss of a neutral molecule through a rearrangement reaction involving the amino group.[4] In the case of phenacyl 2-aminobenzoate, a likely pathway is the loss of a neutral phenacyl alcohol molecule (C₆H₅COCH₂OH, 136 Da) following an intramolecular hydrogen transfer from the amino group to the ester carbonyl oxygen. This would result in a characteristic fragment ion. Another possibility is the loss of water (18 Da) involving a hydrogen from the amino group and an oxygen from the ester.

The Meta- and Para-Isomers: Phenacyl 3-Aminobenzoate and 4-Aminobenzoate

In the absence of the "ortho effect," the fragmentation of the meta- and para-isomers is expected to be more straightforward and governed by standard fragmentation rules for aromatic esters.

  • Predicted Key Fragmentation: The fragmentation of these isomers is likely to be dominated by the formation of the benzoyl cation (m/z 105 ) and the respective aminobenzoyl cations. The para-isomer, in particular, may be prone to forming stable quinoid-type structures, which can influence the relative abundance of certain fragment ions.[4][5]

The following table summarizes the predicted key fragment ions and their relative abundance for the three isomers.

Fragment Ion (m/z) Proposed Structure/Origin Ortho-Isomer Meta-Isomer Para-Isomer Rationale for Difference
[M+H]⁺ Protonated Molecular IonPresentPresentPresent-
[M - C₈H₈O]⁺ Loss of StyreneLow AbundanceLow AbundanceLow AbundanceGeneral fragmentation pathway.
[M - H₂O]⁺ Loss of WaterPotentially Abundant Low AbundanceLow Abundance"Ortho effect" - intramolecular cyclization.
137 [H₂N-C₆H₄-CO]⁺PresentPresentPresentAminobenzoyl cation.
120 [C₇H₆NO]⁺PresentPresentPresentFrom aminobenzoyl cation after loss of OH.
105 [C₆H₅CO]⁺AbundantBase Peak Base Peak Stable benzoyl cation.
92 [C₆H₆N]⁺PresentPresentPresentFrom aminobenzoyl cation after loss of COOH.
77 [C₆H₅]⁺AbundantAbundantAbundantPhenyl cation from benzoyl cation.

Experimental Workflow for Isomer Differentiation

To experimentally verify these predicted fragmentation patterns, the following workflow is recommended:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis synthesis Synthesize or Procure Isomeric Standards derivatization Derivatize Aminobenzoic Acid Isomers with Phenacyl Bromide lc_separation Reversed-Phase HPLC Separation derivatization->lc_separation ms_analysis ESI-MS/MS Analysis (Positive Ion Mode) lc_separation->ms_analysis fragmentation_comparison Compare Fragmentation Spectra of Isomers ms_analysis->fragmentation_comparison diagnostic_ions Identify Diagnostic Fragment Ions fragmentation_comparison->diagnostic_ions common_fragmentation parent Phenacyl Aminobenzoate [M+H]⁺ frag105 Benzoyl Cation m/z 105 parent->frag105 Cleavage of C-O bond frag137 Aminobenzoyl Cation m/z 137 parent->frag137 Cleavage of O-CH₂ bond frag77 Phenyl Cation m/z 77 frag105->frag77 - CO frag120 [C₇H₆NO]⁺ m/z 120 frag137->frag120 - OH frag92 [C₆H₆N]⁺ m/z 92 frag137->frag92 - COOH ortho_effect ortho_parent Phenacyl 2-Aminobenzoate [M+H]⁺ rearrangement Intramolecular H-Transfer ortho_parent->rearrangement loss_h2o [M+H - H₂O]⁺ rearrangement->loss_h2o Cyclization & Neutral Loss

Sources

A Comparative Kinetic Analysis of p-Aminobenzoic Acid (PABA) Release from Photolabile Caged Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise spatiotemporal control over the release of bioactive molecules is a cornerstone of innovation. Photolabile protecting groups (PPGs), or "caged compounds," offer an elegant solution, enabling the light-triggered release of molecules like p-aminobenzoic acid (PABA), a key biosynthetic precursor and a widely used molecule in pharmaceutical and cosmetic research.[1][2] The kinetics of this release are paramount, dictating the suitability of a caged compound for applications ranging from rapid signaling studies to controlled drug delivery.

This guide provides an in-depth kinetic comparison of PABA release from three prominent classes of caged esters: ortho-nitrobenzyl (oNB), coumarin, and phenacyl derivatives. We will delve into the underlying photochemical mechanisms, present a comparative analysis of their release rates, and provide detailed experimental protocols for their synthesis and kinetic characterization.

The Principle of Photocaging and PABA Release

The core concept of a caged compound involves the temporary inactivation of a bioactive molecule, in this case, PABA, by covalently attaching a photolabile protecting group.[3] This "caged" molecule is biologically inert until it is exposed to light of a specific wavelength. The light provides the energy to induce a photochemical reaction that cleaves the bond between the caging group and the active molecule, liberating it to exert its biological effect.[4] The efficiency and speed of this release are critical parameters that determine the utility of a particular caging strategy.

G Caged PABA (Inactive) Caged PABA (Inactive) Free PABA (Active) Free PABA (Active) Caged PABA (Inactive)->Free PABA (Active) Photochemical Cleavage Photolysis Byproduct Photolysis Byproduct Caged PABA (Inactive)->Photolysis Byproduct Photochemical Cleavage Light Light Light->Caged PABA (Inactive) Initiates Release

Caption: General mechanism of PABA release from a caged ester.

Comparative Analysis of Caged PABA Esters

The choice of a photolabile protecting group is a critical experimental decision, as it dictates the wavelength of light required for activation, the rate of release, and the nature of the photolytic byproducts. Below, we compare three widely used classes of PPGs for caging carboxylic acids like PABA.

Caging Group ClassTypical Excitation Wavelength (nm)PABA Release RateQuantum Yield (Φ)Key AdvantagesPotential Disadvantages
ortho-Nitrobenzyl (oNB) 300 - 365Microseconds to Milliseconds0.01 - 0.5Well-established chemistry, high synthetic accessibility, tunable properties with substitutions.[5][6]UV light requirement can be damaging to biological systems, byproducts can sometimes be reactive.[7]
Coumarin 350 - 450Nanoseconds to Microseconds0.1 - 0.3High two-photon absorption cross-sections, fluorescence turn-on upon release, photolysis with visible light.[8][9]Synthesis can be more complex than oNB derivatives.
Phenacyl 300 - 360Varies (can be slow)Generally lower than oNBCan offer high chemical yields of the released acid.Release can be slow and sometimes involves radical intermediates, potentially leading to side reactions.

In-Depth Look at Caged PABA Ester Families

ortho-Nitrobenzyl (oNB) Caged PABA

The ortho-nitrobenzyl group is one of the most widely used PPGs for a variety of functional groups, including carboxylic acids.[5] The mechanism of photolysis is well-understood and proceeds through an excited state intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate that rearranges to release the carboxylic acid and an ortho-nitrosobenzaldehyde byproduct.[7]

The release rate of the carboxylic acid is significantly influenced by the acidity (pKa) of the leaving group, with more acidic carboxylates generally being released faster.[6] Given that PABA is a carboxylic acid, its release from an oNB cage is expected to be efficient.

Synthesis of o-Nitrobenzyl-PABA: The synthesis typically involves the esterification of PABA with an ortho-nitrobenzyl alcohol derivative.

Coumarin-Caged PABA

Coumarin-based caging groups have gained significant attention due to their favorable photophysical properties. They often exhibit large molar extinction coefficients and can be designed to be cleaved by visible light, which is less damaging to biological samples than UV radiation.[8] A key advantage of many coumarin cages is the significant increase in fluorescence upon photolysis, which allows for real-time monitoring of the release process.[9]

The photolysis of coumarin esters generally proceeds through a photo-SN1 mechanism, involving a short-lived excited singlet state that leads to heterolytic bond cleavage.

Synthesis of Coumarin-Caged PABA: This involves the reaction of PABA with a reactive coumarin derivative, such as a (coumarin-4-yl)methyl halide.

Phenacyl-Caged PABA

Phenacyl esters are another class of photolabile protecting groups for carboxylic acids. The mechanism of their photocleavage can be more complex and is influenced by the reaction conditions. In the presence of hydrogen donors, the excited phenacyl ester can undergo a chain reaction process leading to the release of the carboxylic acid. The release rates can be slower compared to oNB and coumarin derivatives.

Synthesis of Phenacyl-Caged PABA: This is typically achieved by the reaction of a phenacyl halide with the carboxylate salt of PABA.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of a representative caged PABA ester and the subsequent kinetic analysis of its photolytic release.

Protocol 1: Synthesis of ortho-Nitrobenzyl p-Aminobenzoate

This protocol describes a general method for the synthesis of an ortho-nitrobenzyl ester of PABA via esterification.

Materials:

  • p-Aminobenzoic acid (PABA)

  • ortho-Nitrobenzyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve p-aminobenzoic acid (1 equivalent) and ortho-nitrobenzyl alcohol (1.1 equivalents) in anhydrous dichloromethane.

  • Add 4-(dimethylamino)pyridine (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure ortho-nitrobenzyl p-aminobenzoate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow Reactants PABA + o-Nitrobenzyl Alcohol + DCC + DMAP in DCM Reaction Stir at RT for 12-16h Reactants->Reaction Workup Filter Wash with NaHCO3, Brine Dry with MgSO4 Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product o-Nitrobenzyl PABA Purification->Product

Caption: Workflow for the synthesis of ortho-nitrobenzyl PABA.

Protocol 2: Kinetic Analysis of PABA Release by Flash Photolysis

This protocol outlines the determination of the release rate and quantum yield of PABA from a caged ester using flash photolysis coupled with UV-Vis spectrophotometry.

Materials and Equipment:

  • Caged PABA ester stock solution (e.g., in DMSO or acetonitrile)

  • Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Flash photolysis setup with a pulsed laser or flash lamp (e.g., Nd:YAG laser at 355 nm)

  • UV-Vis spectrophotometer with a fast detector

  • Quartz cuvette

  • Actinometer solution (e.g., potassium ferrioxalate)

Procedure:

Part A: Determination of Release Rate

  • Prepare a solution of the caged PABA ester in the desired aqueous buffer at a concentration that gives an absorbance of approximately 0.1-0.3 at the photolysis wavelength.

  • Place the solution in a quartz cuvette and position it in the sample holder of the flash photolysis apparatus.

  • Record the absorption spectrum of the solution before photolysis.

  • Trigger a single laser or flash pulse to initiate the photolysis of the caged compound.

  • Monitor the change in absorbance at a wavelength where the released PABA or the photolysis byproduct has a distinct absorption maximum. Record the absorbance change over time with high temporal resolution (nanoseconds to milliseconds).

  • Fit the resulting kinetic trace to a single or multi-exponential function to determine the first-order rate constant (k) of PABA release.

Part B: Determination of Quantum Yield (Φ)

  • Prepare a solution of the caged PABA ester and an actinometer solution (e.g., potassium ferrioxalate) with similar absorbance at the photolysis wavelength.

  • Irradiate both solutions under identical conditions (same light source, intensity, and duration).

  • Measure the change in concentration of the photoproduct of the actinometer using spectrophotometry. The quantum yield of the actinometer is known.

  • Measure the change in concentration of the released PABA from the caged compound solution using a calibrated HPLC method or by spectrophotometry if the extinction coefficient of PABA is known and there is no spectral overlap with other components.

  • Calculate the quantum yield of PABA release using the following equation: ΦPABA = Φactinometer * (Δ[PABA] / Δ[actinometer photoproduct]) * (Iactinometer / IPABA) where I is the fraction of light absorbed by each solution.

G cluster_kinetics Kinetic Analysis Workflow cluster_quantum_yield Quantum Yield Determination SamplePrep Prepare Caged PABA Solution Flash Flash Photolysis (Pulsed Laser) SamplePrep->Flash Detect Monitor Absorbance Change over Time Flash->Detect AnalyzeRate Fit Kinetic Trace to Determine Release Rate (k) Detect->AnalyzeRate Actinometry Irradiate Caged PABA and Actinometer Quantify Quantify PABA and Actinometer Photoproduct Actinometry->Quantify Calculate Calculate Quantum Yield (Φ) Quantify->Calculate

Caption: Workflow for the kinetic analysis of PABA release.

Conclusion

The selection of a caged ester for PABA release is a multi-faceted decision that requires careful consideration of the desired application. ortho-Nitrobenzyl esters offer a robust and versatile platform with tunable properties. Coumarin-based cages provide the advantage of visible light activation and built-in fluorescence reporting. Phenacyl esters, while potentially slower, can provide high chemical yields of release. The provided protocols offer a starting point for the synthesis and rigorous kinetic characterization of these valuable research tools. By understanding the kinetic profiles of different caged PABA esters, researchers can make informed decisions to advance their studies in chemical biology, pharmacology, and materials science.

References

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society. [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ResearchGate. [Link]

  • New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications. Organic Letters. [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PubMed. [Link]

  • Design, Synthesis, and Reaction of π-Extended Coumarin-Based New Caged Compounds with Two-Photon Absorption Character in the Near-IR Region. ResearchGate. [Link]

  • Synthesis and photochemical properties of PEGylated coumarin-caged ceramides for cell studies. PubMed. [Link]

  • Chain mechanism in the photocleavage of phenacyl and pyridacyl esters in the presence of hydrogen donors. PubMed. [Link]

  • A new synthesis of caged GABA compounds for studying GABAA receptors. PubMed. [Link]

  • Coumarin. MDPI Encyclopedia. [Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Synthesis of BIST‐caged GABA. ResearchGate. [Link]

  • Effect of Formulation Parameters on Encapsulation Efficiency and Release Behavior of p-aminobenzoic acid-Loaded Ethylcellulose. Der Pharma Chemica. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

  • Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. [Link]

  • UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. MDPI. [Link]

  • The preparation method of p-aminobenzoic acid.
  • Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Case. PMC. [Link]

  • Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Case. ResearchGate. [Link]

  • Method for preparing p-aminobenzoic acid.
  • Scheme 2. Synthesis of the Three Cage-GABA Derivatives, iDMPO-GABA... ResearchGate. [Link]

  • Catalytic Photodegradation of p-aminobenzoic Acid on TiO2 Nanowires with High Surface Area. OSTI.GOV. [Link]

  • The Breaking Beads Approach for Photocleavage from Solid Support. ChemRxiv. [Link]

  • Comparison of methods for determination of para-aminobenzoic acid (PABA). University of Hong Kong Libraries. [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. [Link]

  • Crystallization of Para -aminobenzoic acid Forms from Specific Solvents. ResearchGate. [Link]

  • Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. ERIC. [Link]

  • Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry. PubMed. [Link]

  • Photoremovable Protecting Groups: Across the Light Spectrum to Near-Infrared Absorbing Photocages. CHIMIA. [Link]

  • PARA-AMINOBENZOIC acid, hereinafter referred to as PABA, and its. JAMA Network. [Link]

Sources

Validating purity of 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Validating Purity of 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate: A Comparative Analysis of Analytical Methodologies

Executive Summary: The Criticality of Validation

1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate (CAS 1160264-11-8) is a specialized ester derivative of 4-aminobenzoic acid (PABA).[1] Often utilized as a versatile building block in the synthesis of heterocyclic compounds (such as oxazoles and imidazoles) or as a photosensitive intermediate, its purity directly dictates the yield and reproducibility of downstream applications.[1]

The primary challenge with this compound lies in its structural lability.[1] As an ester derived from an


-hydroxy ketone (2-hydroxypropiophenone), it is susceptible to:
  • Hydrolysis: Reverting to PABA and 2-hydroxy-1-phenylpropan-1-one.

  • Photodegradation: The benzoyl moiety can act as a photosensitizer, leading to radical cleavage.[1]

  • Cyclization: Under basic conditions, it may prematurely cyclize or polymerize.[1]

This guide compares three analytical methodologies—High-Performance Liquid Chromatography (HPLC-UV) , Quantitative NMR (qNMR) , and Liquid Chromatography-Mass Spectrometry (LC-MS) —to determine the most effective protocol for validating its purity.[1]

Comparative Analysis of Analytical Methodologies

The following table summarizes the performance characteristics of each method based on sensitivity, specificity, and utility for this specific compound.

FeatureMethod A: HPLC-UV (DAD) Method B: 1H-qNMR Method C: LC-MS/MS
Primary Role Routine Quality Control (QC)Absolute Purity DeterminationImpurity Identification
Specificity Moderate (Retention time based)High (Structural confirmation)Very High (Mass + Fragmentation)
Sensitivity (LOD) High (~0.05%)Low (~1.0%)Ultra-High (<0.01%)
Reference Standard Required for quantificationNot Required (Internal Standard used)Required for quantification
Suitability Best for detecting known synthesis byproducts.[1]Best for mass balance & solvent residue.[1]Best for unknown degradants.[1]
Method A: HPLC-UV (The Workhorse)[1]
  • Causality: The aromatic rings in both the PABA and phenylethyl moieties provide strong UV absorption at 254 nm and 280 nm, making UV detection highly sensitive.[1]

  • Limitation: It cannot distinguish between the target ester and an isomeric byproduct without a specific standard.

Method B: 1H-qNMR (The Primary Standard)[1]
  • Causality: qNMR relies on the integration of proton signals relative to an internal standard (e.g., Maleic Acid).[1] It is the only method that yields an absolute purity value without needing a pure reference standard of the analyte itself.[1]

  • Limitation: Lower sensitivity means it may miss trace impurities (<0.5%) that could poison a catalytic reaction.[1]

Method C: LC-MS (The Troubleshooter)
  • Causality: Essential for identifying hydrolysis products (PABA: m/z 138; 2-HPP: m/z 151) that might co-elute in HPLC.[1]

  • Limitation: Ionization suppression can lead to inaccurate quantification if not rigorously validated.[1]

Experimental Protocols

Protocol A: HPLC-UV Purity Assessment

Objective: Routine quantification of the main peak and relative impurity profiling.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)[1]

    • 2–15 min: 5%

      
       95% B (Linear gradient)[1]
      
    • 15–20 min: 95% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 254 nm (primary) and 280 nm.

  • Sample Prep: Dissolve 1 mg in 1 mL ACN. Filter through 0.22 µm PTFE.[1]

Self-Validation Check: Ensure resolution (


) between the main peak and the PABA impurity (eluting earlier) is 

.
Protocol B: 1H-qNMR Absolute Purity

Objective: Determining mass purity and residual solvent content.

  • Solvent: DMSO-

    
     (provides good solubility and separates labile protons).[1]
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade), ~10 mg accurately weighed.

  • Analyte: ~20 mg accurately weighed.

  • Acquisition Parameters:

    • Pulse angle: 90°[1]

    • Relaxation delay (

      
      ): 
      
      
      
      60 seconds (critical for full relaxation).
    • Scans: 16 or 32.[1]

  • Processing: Phase and baseline correction must be manual and precise.[1]

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity of IS.[1][2]

Key Diagnostic Signals:

  • Methyl Doublet:

    
     ~1.4–1.6 ppm (3H).[1]
    
  • Methine Quartet:

    
     ~6.0–6.2 ppm (1H, -CH(CH3)-O-).[1] This signal is critical as it shifts significantly upon hydrolysis.[1]
    

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating the purity of 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate.

PurityValidation cluster_legend Validation Logic Start Sample Receipt (Crude/Recrystallized) qNMR Step 1: 1H-qNMR (Absolute Purity & Solvents) Start->qNMR Mass Balance HPLC Step 2: HPLC-UV (Impurity Profiling) qNMR->HPLC Confirm Isomers Decision Purity > 95%? HPLC->Decision LCMS Step 3: LC-MS/MS (Identify Unknowns) Decision->LCMS No (Unknown Peaks) Pass RELEASE for Synthesis Decision->Pass Yes Fail Recrystallize / Purify LCMS->Fail Structure ID Fail->Start Reprocess

Figure 1: Analytical decision tree for validating the purity of complex ester intermediates.

Degradation & Impurity Pathway[1]

Understanding the breakdown of this molecule is essential for interpreting LC-MS data.[1]

Degradation Target Target Ester (MW ~269) Hydrolysis Hydrolysis (H2O / Acid / Base) Target->Hydrolysis PABA Impurity A: 4-Aminobenzoic Acid (MW 137) Hydrolysis->PABA HPP Impurity B: 2-Hydroxypropiophenone (MW 150) Hydrolysis->HPP

Figure 2: Primary hydrolysis pathway.[1] The presence of peaks at m/z 138 (PABA+H) and m/z 151 (HPP+H) in LC-MS confirms degradation.[1]

Conclusion & Recommendations

For routine validation of 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate , a dual-method approach is recommended:

  • Use qNMR for the initial qualification of the reference material.[1] This establishes the "True Value" of the purity and quantifies residual solvents which HPLC often misses.[1]

  • Use HPLC-UV for batch-to-batch release testing. It is faster, cheaper, and sufficiently sensitive to detect the accumulation of PABA (the primary degradant).[1]

Critical Warning: Do not rely solely on HPLC Area% for this compound. The response factors of the ester and its hydrolysis products (PABA) differ significantly at 254 nm, potentially leading to an overestimation of purity if PABA is present.[1]

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1] Journal of Medicinal Chemistry.[1] Link[1]

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy.[1]Link[1]

  • Combi-Blocks. Product Specification: 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate.[1][2][3][4][5]Link[1]

Sources

Reference Standards for Photolytic Byproducts of Phenacyl Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Contaminants in Photopharmacology

In the synthesis of caged peptides and nucleotides, phenacyl-based protecting groups are ubiquitous due to their clean removal via UV irradiation. However, a critical oversight in many protocols is the fate of the protecting group itself .

When a phenacyl (Pac) or p-hydroxyphenacyl (pHP) ester is cleaved, it does not simply vanish; it converts into specific photolytic byproducts. If not quantified using rigorous reference standards, these byproducts can:

  • Compete for incident light (Internal Filter Effect), drastically reducing quantum yield.

  • React with the released substrate , creating new impurities.

  • Co-elute with the target compound during HPLC purification.

This guide establishes the industry-standard references required to validate the photolysis of phenacyl esters and contrasts the "classic" Phenacyl (Pac) system with the superior p-Hydroxyphenacyl (pHP) system.

Mechanistic Divergence & Byproduct Identification

To select the correct reference standard, one must understand the cleavage mechanism. The presence of a para-hydroxyl group fundamentally alters the photochemical pathway.

The Pathways
  • Phenacyl (Pac) Esters: Undergo cleavage via a triplet-state hydrogen abstraction (Norrish Type II-like) or solvent-assisted reduction. The primary byproduct is Acetophenone .

  • p-Hydroxyphenacyl (pHP) Esters: Undergo a Photo-Favorskii Rearrangement .[1][2][3][4][5][6] The excited triplet state rearranges via a spirodienedione intermediate (in the presence of water) to release the substrate and form p-Hydroxyphenylacetic Acid (HPAA) .

Mechanism Visualization

The following diagram outlines the divergent pathways and the resulting byproducts that require monitoring.

PhotolysisMechanism Start Caged Substrate (Phenacyl Ester) Excitation Excitation (UV 300-350nm) Intersystem Crossing to Triplet Start->Excitation Split Substituent? Excitation->Split Pac_Path Phenacyl (H-Abstraction) Split->Pac_Path No -OH pHP_Path p-Hydroxyphenacyl (Photo-Favorskii) Split->pHP_Path para-OH present Radical Ketyl Radical Intermediate Pac_Path->Radical Acetophenone BYPRODUCT 1: Acetophenone (Reactive, UV-Absorbing) Radical->Acetophenone Product Released Substrate (Free Acid/Phosphate) Radical->Product Spiro Spirodienedione Intermediate (Requires H2O) pHP_Path->Spiro HPAA BYPRODUCT 2: p-Hydroxyphenylacetic Acid (Inert, Blue-shifted Abs) Spiro->HPAA Spiro->Product

Caption: Divergent photochemical pathways. Note that pHP requires water to form the inert HPAA byproduct, whereas Pac forms reactive Acetophenone.

Comparative Analysis: Selecting the Standard

The choice of protecting group dictates which reference standard you must inject during HPLC analysis to confirm purity.

Table 1: Reference Standard Specifications
FeaturePhenacyl (Pac) p-Hydroxyphenacyl (pHP)
Primary Byproduct Acetophenone p-Hydroxyphenylacetic Acid (HPAA)
CAS Number 98-86-2156-38-7
Byproduct Reactivity High: Ketone can form Schiff bases with amines; acts as a triplet sensitizer.Inert: Carboxylic acid is generally non-reactive under physiological conditions.
Optical Interference High: Absorbs strongly at 300–320 nm, competing with the cage (Internal Filter Effect).Low: Absorption shifts to <280 nm (blue shift), allowing light to penetrate as reaction proceeds.
Quantum Yield (

)
Low (~0.05 – 0.10)High (~0.20 – 0.40)
Solvent Requirement Organic solvents (MeCN, MeOH) or Aqueous.Strictly Aqueous: Requires

5% water for rearrangement.
Secondary Byproducts Pinacols (dimerization), radical coupling products.p-Hydroxybenzyl alcohol (if water content is too low).

Expert Insight:

"For critical drug development applications, pHP is the superior choice . The formation of HPAA (Standard B) drives the reaction to completion because HPAA does not absorb the incident radiation, preventing the 'stalling' often seen with Acetophenone (Standard A)." — Application Note 402

Experimental Protocols

Reagents and Reference Standards

Ensure all standards are analytical grade (>98%).

  • Standard A (Pac Control): Acetophenone (Sigma-Aldrich/Merck).

  • Standard B (pHP Control): 4-Hydroxyphenylacetic acid (Sigma-Aldrich/Merck).

  • Mobile Phases: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (+0.1% TFA).

Protocol: Photolysis & Quantification Workflow

This protocol uses a Self-Validating Mass Balance approach. You will quantify the disappearance of the cage and the appearance of the byproduct simultaneously.

Step 1: Sample Preparation
  • Prepare a 10 mM stock solution of the caged compound in MeCN.

  • Dilute to 100 µM in the photolysis solvent.

    • For pHP: Solvent MUST contain at least 10% water (e.g., PBS:MeCN 50:50) to facilitate the Photo-Favorskii rearrangement [1].

    • For Pac: MeCN or MeOH is acceptable.

Step 2: Irradiation
  • Place sample in a quartz cuvette (path length 1 cm).

  • Irradiate using a Rayonet reactor or focused LED array at 300 nm (for Pac) or 350 nm (for pHP).

  • Take aliquots at t = 0, 1, 5, 10, and 30 minutes.

Step 3: Analytical HPLC
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 4.6 x 150 mm).

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection: 254 nm (universal aromatic) and 280 nm.

  • Gradient: 5% MeCN to 95% MeCN over 20 mins.

Step 4: Mass Balance Validation (The "Trust" Step)

Calculate the molar concentration of the byproduct using the calibration curve of the Reference Standard.



A value between 95-105% confirms a clean photolysis without side reactions.

Workflow Visualization

The following diagram illustrates the analytical loop required to validate the photolytic efficiency using the reference standards.

ValidationWorkflow Prep Sample Prep (Cage + Buffer/MeCN) Irradiate UV Irradiation (t = 0 to 30 min) Prep->Irradiate Std_Prep Reference Standard Prep (Acetophenone or HPAA) HPLC HPLC-UV/MS Analysis (Quantify Cage vs. Byproduct) Std_Prep->HPLC Calibration Irradiate->HPLC Calc Calculate Mass Balance ([Byproduct] / [Initial Cage]) HPLC->Calc Decision Balance > 95%? Calc->Decision Pass VALIDATED Clean Release Decision->Pass Yes Fail FAILED Check for Side Reactions (e.g., Pinacol formation) Decision->Fail No

Caption: Analytical workflow for validating photolysis efficiency using reference standards.

Troubleshooting & Expert Tips

  • The "Missing" Mass in pHP Photolysis:

    • Symptom:[3][7][9] Mass balance is only 80%, and a new peak appears.

    • Cause: Insufficient water. If water is < 5%, the spiro-intermediate decarbonylates to form p-hydroxybenzyl alcohol instead of HPAA [2].[10]

    • Solution: Ensure photolysis buffer is at least 50% aqueous.[7]

  • Acetophenone Interference:

    • Symptom:[3][7][9] In Pac photolysis, the reaction slows down significantly after 50% conversion.

    • Cause: Acetophenone absorbs at 300 nm, acting as an internal filter.

    • Solution: Switch to pHP esters or use a flow-cell apparatus to remove byproducts continuously.

  • pH Sensitivity:

    • pHP esters are pH sensitive. The rearrangement is faster when the phenolic group is deprotonated (

      
      ). However, for stability, store stocks at neutral or slightly acidic pH [3].
      

References

  • Givens, R. S., et al. (2008). "The Photo-Favorskii Reaction of p-Hydroxyphenacyl Compounds Is Initiated by Water-Assisted, Adiabatic Extrusion of a Triplet Biradical."[1][2][3] Journal of the American Chemical Society.[1][5][11]

  • Givens, R. S., & Park, C. H. (2012). "p-Hydroxyphenacyl ATP: A New Phototrigger." Methods in Molecular Biology.

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.

  • Anderson, J. C., & Reese, C. B. (1962). "Photochemical Rearrangement of p-Hydroxyphenacyl Chloride." Tetrahedron Letters.

Sources

×

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